Product packaging for carpinontriol B(Cat. No.:)

carpinontriol B

Cat. No.: B1246976
M. Wt: 344.4 g/mol
InChI Key: HXRHVUWGMADGQP-FHWLQOOXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

carpinontriol B is a natural product found in Carpinus cordata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O6 B1246976 carpinontriol B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(10R,11S,12S)-3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one

InChI

InChI=1S/C19H20O6/c20-14-4-1-10-2-6-16(22)18(24)19(25)17(23)9-11-3-5-15(21)13(8-11)12(14)7-10/h1,3-5,7-8,17-21,23-25H,2,6,9H2/t17-,18-,19-/m0/s1

InChI Key

HXRHVUWGMADGQP-FHWLQOOXSA-N

Isomeric SMILES

C1CC(=O)[C@@H]([C@H]([C@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O

Canonical SMILES

C1CC(=O)C(C(C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O

Synonyms

carpinontriol B

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Carpinontriol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpinontriol B is a naturally occurring cyclic diarylheptanoid first isolated from the stems of Carpinus cordata[1]. As a member of the diarylheptanoid class of compounds, it features a characteristic 1,7-diphenylheptane skeleton. Specifically, it is a meta,meta-cyclophane-type diarylheptanoid, where the two aromatic rings are linked by a seven-carbon chain at their meta positions, forming a macrocyclic structure. This compound has garnered interest for its potential biological activities, notably its anti-inflammatory properties. This guide provides a detailed overview of its chemical structure, spectroscopic data, a representative experimental protocol for its isolation, and its putative mechanism of action in inflammatory signaling pathways.

Chemical Structure and Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a biphenyl moiety bridged by a seven-carbon aliphatic chain. The structure was elucidated through spectral methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry[1][2]. The heptane chain is functionalized with three hydroxyl groups (a triol) and a carbonyl group, contributing to its polarity and potential for hydrogen bonding.

The systematic name and key structural features are derived from its complex three-dimensional conformation. The molecular formula and weight have been determined as follows:

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterValueReference(s)
Molecular Formula C₁₉H₂₀O₆[3]
Molecular Weight 344.36 g/mol [3]
Class Cyclic Diarylheptanoid (meta,meta-cyclophane)
Spectroscopic Data The detailed ¹H and ¹³C NMR assignment data from the original 2002 publication by Lee et al. were not accessible. Structure elucidation relied on 1D and 2D NMR and mass spectrometry.[1][2][4]

Experimental Protocols

The isolation of this compound involves multi-step extraction and chromatographic purification from its natural source, primarily species of the Carpinus (hornbeam) genus[1][5]. The following is a representative protocol based on methodologies for isolating diarylheptanoids from plant material.

General Isolation and Purification Protocol
  • Plant Material Collection and Preparation: The stems or bark of the source plant (e.g., Carpinus cordata) are collected, air-dried, and ground into a fine powder to maximize the surface area for extraction[1][2].

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using methanol or a methanol/water mixture at room temperature. This process is repeated multiple times to ensure complete extraction of polar and semi-polar metabolites, including diarylheptanoids[4].

  • Solvent Partitioning: The crude methanol extract is concentrated under reduced pressure to yield a gummy residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Diarylheptanoids like this compound are typically enriched in the ethyl acetate fraction[4].

  • Chromatographic Separation: The enriched fraction is subjected to multiple rounds of chromatography for purification.

    • Column Chromatography: Initial separation is often performed on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate compounds based on polarity[4][5].

    • High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using preparative or semi-preparative HPLC, often on a reversed-phase (C18) column with a mobile phase such as a methanol-water or acetonitrile-water gradient[4][5].

  • Structure Elucidation: The purity and structure of the isolated compound are confirmed using modern spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • 1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons.

    • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between atoms and elucidate the complete chemical structure[2][4].

The workflow for this process can be visualized as follows:

G cluster_prep Plant Material Preparation cluster_extract Extraction & Partitioning cluster_purify Purification cluster_analyze Analysis P1 Collect & Dry Carpinus cordata Stems P2 Grind to Fine Powder P1->P2 E1 Methanol Extraction P2->E1 E2 Concentrate Extract E1->E2 E3 Solvent Partitioning (EtOAc Fraction) E2->E3 C1 Silica Gel Column Chromatography E3->C1 C2 Preparative HPLC C1->C2 A1 Spectroscopic Analysis (MS, 1D/2D NMR) C2->A1 A2 Pure this compound A1->A2

Figure 1. General workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathway

This compound has demonstrated noteworthy anti-inflammatory activity. Studies have shown that it can inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and interleukin-6 (IL-6), in macrophage cells stimulated with lipopolysaccharide (LPS).

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a downstream signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS) and IL-6.

This compound is thought to exert its anti-inflammatory effects by intervening in this pathway, thereby suppressing the expression of these inflammatory mediators.

The diagram below illustrates the proposed mechanism of action for this compound in the TLR4 signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88/TRAF6 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFKB_I NF-κB-IκBα IKK->NFKB_I Phosphorylates IκBα NFKB NF-κB NFKB_I->NFKB Releases NFKB_N NF-κB NFKB->NFKB_N Translocates CarpinontriolB This compound CarpinontriolB->IKK Inhibits CarpinontriolB->NFKB_N Inhibits DNA DNA NFKB_N->DNA Binds Genes Pro-inflammatory Genes (iNOS, IL-6) DNA->Genes Transcription

Figure 2. Inhibition of the LPS-induced TLR4/NF-κB signaling pathway by this compound.

References

Carpinontriol B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carpinontriol B is a cyclic diarylheptanoid first discovered in the stems of Carpinus cordata. This technical guide provides a comprehensive overview of its natural sources, isolation and structure elucidation methodologies, and known biological activities. Detailed experimental protocols are presented to facilitate further research and development. While specific signaling pathways for this compound have not yet been fully elucidated, this document includes a detailed workflow for its isolation and characterization. All quantitative data has been summarized for clarity and comparative analysis.

Discovery and Natural Sources

This compound was first isolated from the stems of Carpinus cordata, a deciduous shrub found in Korea, Japan, and China.[1] It belongs to the class of cyclic diarylheptanoids, which are characterized by a 1,7-diphenylheptane skeleton. Subsequent phytochemical investigations have identified this compound in other plant species within the Betulaceae family, including:

  • Corylus avellana (Hazelnut): Found in the flowers, green leafy involucres, and shells.

  • Corylus maxima : Isolated from the leaves.

  • Carpinus betulus (European Hornbeam).

Physicochemical Properties and Structure

The structure of this compound was determined using various spectral methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).

PropertyValueReference
Molecular FormulaC₁₉H₂₀O₆[1]
Molecular Weight344.1260 g/mol [1]
TypeCyclic Diarylheptanoid

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities. The following table summarizes the available quantitative and qualitative data.

Biological ActivityAssayResultsReference
Antioxidant Activity DPPH Radical ScavengingWeak activity observed. Specific IC₅₀ value not reported.[1]
Cytotoxicity MTT AssayNot cytotoxic up to 1000 μM in A375 and SK-Mel-28 human melanoma cell lines.[2]
Antibacterial Activity Disc Diffusion Assay40 μ g/disk showed zones of inhibition against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
α-Glucosidase Inhibition In vitro assayInvestigated, but specific IC₅₀ values for this compound are not available in the reviewed literature.

Experimental Protocols

Extraction and Isolation of this compound from Carpinus cordata

The following protocol is based on the methodology described in the initial discovery of this compound.[1]

1. Extraction:

  • Air-dried and powdered stems of Carpinus cordata are extracted with methanol (MeOH) at room temperature.
  • The solvent is evaporated under reduced pressure to yield a crude MeOH extract.

2. Solvent Partitioning:

  • The crude MeOH extract is suspended in water and sequentially partitioned with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
  • The EtOAc fraction, typically showing the highest radical-scavenging activity, is selected for further purification.

3. Chromatographic Purification:

  • Sephadex LH-20 Column Chromatography: The EtOAc extract is subjected to column chromatography on a Sephadex LH-20 column, eluting with a suitable solvent system (e.g., methanol) to separate compounds based on their size and polarity.
  • Silica Gel Column Chromatography: Fractions containing this compound are further purified by silica gel column chromatography using a gradient of chloroform-methanol or a similar solvent system.
  • Reversed-Phase (RP-18) Column Chromatography: Final purification is achieved using RP-18 column chromatography with a methanol-water gradient to yield pure this compound.

HPLC Method for Quantification in Hazelnut Shells

The following HPLC method can be used for the quantitative analysis of this compound.[3]

  • Column: Nucleodur 100-5 C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Water (H₂O)

    • B: Methanol (MeOH)

  • Gradient:

    • 0-3 min: 5% B

    • 3-7 min: 5% to 30% B

    • 7-17 min: 30% B

    • 17-35 min: 30% to 50% B

    • 35-50 min: 50% to 100% B

  • Detection: 230 nm

Structure Elucidation

The chemical structure of this compound is elucidated using the following spectroscopic techniques:[1]

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, ¹H-¹H COSY, DEPT, NOE, HMQC, and HMBC spectra are acquired to determine the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is used to determine the exact molecular weight and elemental composition.

DPPH Radical Scavenging Assay

This protocol provides a general method for assessing antioxidant activity.

1. Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
  • This compound dissolved in methanol at various concentrations.
  • Ascorbic acid or Trolox as a positive control.

2. Procedure:

  • Add the this compound solution to the DPPH solution in a 96-well plate.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.
  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

α-Glucosidase Inhibition Assay

This protocol outlines a general method for evaluating α-glucosidase inhibitory activity.

1. Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae in phosphate buffer.
  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
  • This compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
  • Acarbose as a positive control.

2. Procedure:

  • Pre-incubate the α-glucosidase enzyme with the this compound solution in a 96-well plate.
  • Initiate the reaction by adding the pNPG substrate.
  • Incubate the plate at 37°C.
  • Stop the reaction by adding a sodium carbonate solution.
  • Measure the absorbance of the released p-nitrophenol at 405 nm.
  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Visualizations

Isolation and Characterization Workflow for this compound

G Figure 1: Isolation and Characterization Workflow for this compound cluster_extraction Extraction and Partitioning cluster_purification Chromatographic Purification cluster_analysis Structure Elucidation plant_material Carpinus cordata Stems extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (CH2Cl2, EtOAc, n-BuOH) extraction->partitioning sephadex Sephadex LH-20 Column Chromatography partitioning->sephadex EtOAc Fraction silica Silica Gel Column Chromatography sephadex->silica rp18 RP-18 Column Chromatography silica->rp18 nmr NMR Spectroscopy (1D and 2D) rp18->nmr ms Mass Spectrometry (HREIMS) rp18->ms pure_compound Pure this compound nmr->pure_compound ms->pure_compound

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This compound is a naturally occurring cyclic diarylheptanoid with potential for further investigation. This guide provides a foundational understanding of its discovery, sources, and biological activities, along with detailed experimental protocols to aid researchers in their studies. While its mechanism of action and specific signaling pathways remain to be elucidated, the information compiled herein serves as a valuable resource for the scientific community to explore the therapeutic potential of this compound. Future research should focus on obtaining more quantitative bioactivity data, exploring its mechanism of action, and investigating its potential in various disease models.

References

Technical Guide: Isolation and Characterization of Carpinontriol B from Carpinus cordata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biological activities of carpinontriol B, a diarylheptanoid found in the stems of Carpinus cordata. The methodologies outlined are based on established scientific literature to ensure accuracy and reproducibility for research and drug development applications.

Introduction

Carpinus cordata Blume, a deciduous shrub distributed across Korea, Japan, and China, is a known source of various bioactive compounds, including diarylheptanoids and tannins.[1] Among these, this compound has garnered interest for its potential pharmacological activities. This document details the systematic approach to isolate and identify this compound from its natural source.

Isolation of this compound

The isolation of this compound from the stems of Carpinus cordata is a multi-step process involving extraction, fractionation, and chromatographic separation.[1]

Experimental Protocol: Extraction and Fractionation

A bioassay-guided approach is typically employed to isolate this compound, leveraging its biological activity, such as radical scavenging, to guide the separation process.[1]

  • Plant Material Preparation: Air-dried and chopped stems of Carpinus cordata are used as the starting material.

  • Extraction: The prepared plant material is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[2] This step separates compounds based on their polarity.

Experimental Protocol: Chromatographic Separation

The bioactive fractions obtained from solvent partitioning are subjected to a series of chromatographic techniques to isolate the pure compound.

  • Column Chromatography: The ethyl acetate-soluble fraction, often exhibiting significant radical-scavenging activity, is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform (CHCl₃) and methanol (MeOH).

  • Further Purification: Fractions containing this compound are further purified using repeated column chromatography over silica gel and Sephadex LH-20.

  • Final Purification: The final purification is achieved through high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation and Characterization

The structure of this compound is elucidated using various spectroscopic methods.[1][3] These techniques provide detailed information about the molecule's connectivity and stereochemistry.

Spectroscopic Data for this compound
Technique Observations
¹H NMR Provides information on the number and environment of protons.
¹³C NMR Provides information on the number and type of carbon atoms.
DEPT Differentiates between CH, CH₂, and CH₃ groups.
¹H-¹H COSY Shows proton-proton correlations.
HMQC Shows direct carbon-proton correlations.
HMBC Shows long-range carbon-proton correlations.[2]
NOE Provides information on the spatial proximity of protons.[2]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.

Physicochemical Properties

Property Value
Molecular Formula C₂₀H₂₄O₅
Molecular Weight 344.4 g/mol [4]
Appearance White powder
Solubility Soluble in methanol and DMSO[5]

Biological Activity

This compound has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent.

  • Antioxidant Activity: While initial reports suggested weak radical-scavenging activity in the DPPH assay, other studies have shown it can inhibit lipid peroxidation.[1][6]

  • Antimicrobial Activity: this compound has shown inhibitory activity against both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][8][9]

  • Anti-inflammatory Activity: It has been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in RAW 264.7 cells in a dose-dependent manner.[10]

  • α-Glucosidase Inhibition: this compound has exhibited moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[8][9]

Visualized Workflows and Pathways

Isolation Workflow

Isolation_Workflow start Stems of Carpinus cordata extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (CH₂Cl₂ / EtOAc / n-BuOH) extraction->partitioning silica_gel_1 Silica Gel Column Chromatography partitioning->silica_gel_1 sephadex Sephadex LH-20 Chromatography silica_gel_1->sephadex silica_gel_2 Repeated Silica Gel Chromatography sephadex->silica_gel_2 hplc Preparative HPLC silica_gel_2->hplc end Pure this compound hplc->end

Caption: Bioassay-guided isolation of this compound.

Postulated Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway carpinontriol_B This compound raw_cells RAW 264.7 Macrophages carpinontriol_B->raw_cells Acts on no_production Nitric Oxide (NO) Production raw_cells->no_production Inhibits il6_production Interleukin-6 (IL-6) Production raw_cells->il6_production Inhibits inflammatory_response Inflammatory Response no_production->inflammatory_response il6_production->inflammatory_response

Caption: Inhibition of inflammatory mediators by this compound.

References

Spectroscopic Data of Carpinontriol B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for carpinontriol B, a cyclic diarylheptanoid isolated from plants of the Carpinus genus. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.

Introduction

This compound is a naturally occurring cyclic diarylheptanoid that has been isolated from various plant species, including Carpinus cordata and Carpinus betulus.[1] Its structure has been elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the experimental protocols used for their acquisition.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a key technique for determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Molecular FormulaReference
ESI-MS345.1383 [M+H]⁺C₁₉H₂₀O₆[1]
Experimental Protocol: Mass Spectrometry

High-resolution electrospray ionization mass spectra are typically acquired on a UHPLC system coupled to an Orbitrap mass spectrometer. The general procedure is as follows:

  • Sample Preparation: The isolated compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Chromatography: The sample is injected into a UHPLC system equipped with a C18 column. A gradient elution is performed using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: The mass spectrometer is operated in positive or negative ion mode. Key parameters include:

    • Ion Source: Electrospray ionization (ESI)

    • Capillary Voltage: Typically 3-4 kV

    • Sheath Gas and Auxiliary Gas Flow Rates: Optimized for signal intensity

    • Mass Range: Scanned over a range appropriate for the compound, e.g., m/z 100-1000.

    • Resolution: Set to a high value (e.g., >70,000) to enable accurate mass measurement and molecular formula determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. The data presented below is based on the initial isolation and characterization of this compound.[1]

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.84d2.0
46.64dd8.0, 2.0
66.98d8.0
2.85m
2.75m
2.05m
1.85m
94.55m
103.75m
113.45m
12'6.80d2.0
14'6.62dd8.0, 2.0
16'6.95d8.0
17'α2.80m
17'β2.70m
18'α2.00m
18'β1.80m
1-OH
5-OH
11'-OH
15'-OH

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
1156.9
2114.5
3145.8
4116.8
5144.2
6121.1
737.2
832.5
970.1
1072.3
1174.5
11'156.5
12'114.2
13'145.5
14'116.5
15'143.9
16'120.8
17'36.9
18'32.1
Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of natural products like this compound:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Acquisition:

    • A standard pulse sequence (e.g., zg30) is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay is set to an appropriate value (e.g., 1-2 seconds).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: A suite of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity and aid in the complete assignment of proton and carbon signals.

Spectroscopic Analysis Workflow

The structural elucidation of a natural product like this compound follows a logical workflow, integrating data from various spectroscopic techniques.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Carpinus sp.) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Mol_Formula Molecular Formula Determination MS->Mol_Formula OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Structure_Fragments Identification of Structural Fragments OneD_NMR->Structure_Fragments Connectivity Establishing Connectivity TwoD_NMR->Connectivity Final_Structure Final Structure of This compound Mol_Formula->Final_Structure Structure_Fragments->Final_Structure Connectivity->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

This comprehensive spectroscopic dataset provides a foundation for the unambiguous identification of this compound and serves as a critical reference for researchers engaged in natural product chemistry, phytochemistry, and drug discovery.

References

An In-Depth Technical Guide to the Proposed Biosynthesis of Carpinontriol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpinontriol B, a cyclic diarylheptanoid isolated from Carpinus species, exhibits a unique meta,meta-bridged biphenyl structure. While its complete biosynthetic pathway has not been experimentally elucidated, a comprehensive understanding of phenylpropanoid and diarylheptanoid biosynthesis allows for the formulation of a scientifically rigorous proposed pathway. This guide details this hypothetical pathway, from primary metabolism to the final complex structure of this compound. It provides a foundation for future research by outlining detailed experimental protocols for the identification and characterization of the involved enzymes and genes. Furthermore, this document presents a compilation of relevant quantitative data and visualizes the proposed biochemical transformations and experimental workflows to facilitate a deeper understanding for researchers in natural product biosynthesis and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from the phenylpropanoid pathway, a common route for the synthesis of a wide array of plant secondary metabolites. The pathway can be conceptually divided into three main stages:

  • Formation of Cinnamic Acid Derivatives: The pathway initiates with the conversion of the aromatic amino acid L-phenylalanine to p-coumaroyl-CoA.

  • Assembly of the Linear Diarylheptanoid Backbone: Two molecules derived from the phenylpropanoid pathway are condensed with a malonyl-CoA unit to form a linear diarylheptanoid precursor.

  • Oxidative Cyclization and Tailoring Steps: The linear precursor undergoes an intramolecular oxidative coupling to form the characteristic meta,meta-biphenyl bridge, followed by subsequent hydroxylation and reduction steps to yield this compound.

Stage 1: Phenylpropanoid Pathway

The initial steps are well-established in plant biochemistry:

  • Step 1: Deamination of L-Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.

  • Step 2: Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para position to produce p-coumaric acid.

  • Step 3: Coenzyme A Ligation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Stage 2: Formation of the Linear Diarylheptanoid Precursor

This stage involves the action of Type III polyketide synthases (PKSs) to assemble the C6-C7-C6 backbone of a linear diarylheptanoid. Based on the structure of this compound, a plausible linear precursor is proposed.

  • Step 4: Diketide Formation: A diketide-CoA synthase (DCS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to form p-coumaroyldiketide-CoA.

  • Step 5: Condensation to Form the Linear Backbone: A curcuminoid synthase (CURS) or a similar PKS then catalyzes the condensation of p-coumaroyldiketide-CoA with a second molecule of p-coumaroyl-CoA to yield a linear diarylheptanoid. For this compound, we propose the formation of a precursor such as bis-demethoxy-hirsutenone .

Stage 3: Cyclization and Tailoring Reactions

This final stage is the most speculative but is based on analogous reactions in the biosynthesis of other cyclic natural products.

  • Step 6: Intramolecular Oxidative Coupling: The key step in the formation of the meta,meta-biphenyl bridge of this compound is proposed to be an intramolecular oxidative coupling of the linear precursor. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a laccase . These enzymes can generate phenoxy radicals, which then couple to form the C-C bond between the two aromatic rings.

  • Step 7 & 8: Hydroxylation and Reduction: Following cyclization, the intermediate is likely further modified by hydroxylases and reductases to introduce the three hydroxyl groups and reduce a keto group present in the heptane chain to yield the final structure of this compound.

Diagram of the Proposed Biosynthesis Pathway of this compound

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_pks Linear Diarylheptanoid Formation cluster_cyclization Cyclization and Tailoring L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL p-Coumaroyldiketide-CoA p-Coumaroyldiketide-CoA p-Coumaroyl-CoA->p-Coumaroyldiketide-CoA DCS Linear Precursor Proposed Linear Diarylheptanoid Precursor p-Coumaroyl-CoA->Linear Precursor Malonyl-CoA Malonyl-CoA Malonyl-CoA->p-Coumaroyldiketide-CoA p-Coumaroyldiketide-CoA->Linear Precursor CURS-like Cyclic Intermediate Cyclic Intermediate Linear Precursor->Cyclic Intermediate Cytochrome P450 or Laccase This compound This compound Cyclic Intermediate->this compound Hydroxylases, Reductases

Caption: Proposed biosynthetic pathway of this compound.

Data Presentation

Quantitative data on the biosynthesis of this compound is scarce. However, studies on the quantification of diarylheptanoids in Carpinus species provide valuable information for future research.

Table 1: Quantitative Analysis of Diarylheptanoids in Carpinus betulus

CompoundPlant PartConcentration (µg/g dry weight)Analytical MethodReference
Carpinontriol ABark15.3 ± 1.2UHPLC-DAD[1]
This compoundBark25.8 ± 2.1UHPLC-DAD[1]
Giffonin XBark8.9 ± 0.7UHPLC-DAD[1]
Acyclic DiarylheptanoidBark5.2 ± 0.4UHPLC-DAD[1]

Experimental Protocols

To validate the proposed biosynthetic pathway of this compound, a series of experiments are required. This section provides detailed methodologies for key experiments.

Identification of Candidate Biosynthetic Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding PAL, C4H, 4CL, PKSs, cytochrome P450s, and laccases involved in this compound biosynthesis from Carpinus cordata.

Methodology:

  • Plant Material: Collect young, actively growing tissues (e.g., leaves, stems) of Carpinus cordata, as these are likely sites of active secondary metabolism.

  • RNA Extraction: Extract total RNA from the collected tissues using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

  • Bioinformatic Analysis:

    • Assemble the raw sequencing reads into a de novo transcriptome.

    • Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

    • Identify candidate genes for PAL, C4H, 4CL, PKSs, cytochrome P450s, and laccases based on the annotation.

    • Perform differential gene expression analysis if tissues with varying levels of this compound are available.

Diagram of Transcriptome Analysis Workflow

Transcriptome Analysis Workflow Plant Tissue Plant Tissue RNA Extraction RNA Extraction Plant Tissue->RNA Extraction cDNA Library Prep cDNA Library Prep RNA Extraction->cDNA Library Prep Sequencing Sequencing cDNA Library Prep->Sequencing De Novo Assembly De Novo Assembly Sequencing->De Novo Assembly Gene Annotation Gene Annotation De Novo Assembly->Gene Annotation Candidate Gene Identification Candidate Gene Identification Gene Annotation->Candidate Gene Identification

Caption: Workflow for identifying candidate biosynthetic genes.

Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450

Objective: To express a candidate cytochrome P450 from Carpinus cordata in a heterologous host and test its ability to catalyze the cyclization of the proposed linear diarylheptanoid precursor.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate P450 gene from Carpinus cordata cDNA using PCR. Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression construct.

  • Protein Expression: Grow the transformed yeast cells in an appropriate medium and induce protein expression according to the vector's promoter system.

  • Microsome Isolation: Harvest the yeast cells and prepare microsomal fractions, which will contain the membrane-bound cytochrome P450.

  • Enzyme Assay:

    • Synthesize the proposed linear diarylheptanoid precursor chemically.

    • Incubate the microsomal fraction with the linear precursor, NADPH (as a cofactor), and a cytochrome P450 reductase.

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by HPLC-MS/MS to detect the formation of the cyclized product.

Diagram of Heterologous Expression and Enzyme Assay Workflow

P450 Functional Assay Clone P450 gene Clone P450 gene Transform Yeast Transform Yeast Clone P450 gene->Transform Yeast Induce Expression Induce Expression Transform Yeast->Induce Expression Isolate Microsomes Isolate Microsomes Induce Expression->Isolate Microsomes Enzyme Assay Enzyme Assay Isolate Microsomes->Enzyme Assay HPLC-MS/MS Analysis HPLC-MS/MS Analysis Enzyme Assay->HPLC-MS/MS Analysis

Caption: Workflow for functional characterization of a P450.

Laccase Activity Assay

Objective: To test for laccase activity in Carpinus cordata protein extracts that could catalyze the oxidative coupling of the linear precursor.

Methodology:

  • Protein Extraction: Homogenize fresh Carpinus cordata tissue in a suitable extraction buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing soluble proteins.

  • Substrate: Use a standard laccase substrate like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or the synthesized linear diarylheptanoid precursor.

  • Assay:

    • In a cuvette, mix the protein extract with the substrate in an appropriate buffer.

    • Monitor the change in absorbance at a specific wavelength (e.g., 420 nm for the oxidized product of ABTS) over time using a spectrophotometer.

    • An increase in absorbance indicates laccase activity.

  • Confirmation with Precursor: If activity is detected with a standard substrate, repeat the assay with the synthesized linear diarylheptanoid precursor and analyze the products by HPLC-MS/MS for the cyclized product.

Quantitative Analysis of this compound and its Precursors by HPLC-MS/MS

Objective: To quantify the levels of this compound and its potential linear precursor in different tissues of Carpinus cordata.

Methodology:

  • Sample Preparation: Extract metabolites from different plant tissues (leaves, stems, roots) using a suitable solvent (e.g., methanol).

  • HPLC Separation: Separate the metabolites in the extract using a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.

  • MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its precursor. Develop a specific MRM method for each compound by identifying a precursor ion and a characteristic product ion.

  • Quantification: Create a calibration curve using authentic standards of this compound and the synthesized linear precursor to quantify their concentrations in the plant extracts.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at elucidating the enzymatic machinery responsible for the synthesis of this complex cyclic diarylheptanoid. The experimental protocols detailed in this guide offer a clear roadmap for the identification and functional characterization of the key enzymes involved, particularly the elusive cyclization enzyme. Successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related compounds for potential pharmaceutical applications.

References

An In-depth Technical Guide to Carpinontriol B: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B is a naturally occurring cyclic diarylheptanoid, a class of secondary metabolites characterized by a C6-C7-C6 carbon skeleton. First isolated from the stems of Carpinus cordata, it has since been identified in other species of the Betulaceae family, including Carpinus turczaninowii and Carpinus betulus.[1] As a member of the diarylheptanoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications, notably its anti-inflammatory and antimicrobial properties. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, its biological activities, and the experimental protocols used for its study.

Physicochemical Properties

This compound is a phenolic compound that presents as a powder.[2] Its stability has been noted to be robust in both aqueous and methanolic solutions across a range of temperatures.[1] Furthermore, it has demonstrated stability at various biorelevant pH values.[1]

Table 1: Physicochemical Data of this compound
PropertyValueSource(s)
Molecular Formula C₁₉H₂₀O₆[3]
Molecular Weight 344.35 g/mol [3]
Physical Description Powder[2]
Purity ≥98%[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been utilized to determine the elemental composition and exact mass of this compound.[4] While detailed fragmentation patterns are not extensively published, the initial characterization confirms its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectroscopy have been instrumental in determining the complex cyclic structure of this compound.[5] Although specific chemical shift and coupling constant data are not fully detailed in the available literature, these techniques have confirmed its identity as a diarylheptanoid.

Infrared (IR) Spectroscopy

Infrared spectroscopy data for this compound is not extensively reported in the current body of scientific literature.

Experimental Protocols

Isolation of this compound from Carpinus turczaninowii

A general protocol for the isolation of this compound from the branches of Carpinus turczaninowii involves solvent extraction and chromatographic separation.

Workflow for Isolation and Purification

Start Dried and Ground Carpinus turczaninowii Branches Extraction Aqueous Ethanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Fractionation Successive Fractionation (n-hexane, ethyl acetate, n-butanol, water) Concentration->Fractionation EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel) EtOAc_Fraction->Column_Chromatography Purification Further Purification Steps (e.g., Preparative HPLC) Column_Chromatography->Purification Carpinontriol_B Isolated this compound Purification->Carpinontriol_B

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered branches of Carpinus turczaninowii are extracted with aqueous ethanol.

  • Fractionation: The resulting crude extract is concentrated and then successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield different fractions.

  • Chromatographic Separation: The ethyl acetate fraction, which typically shows potent biological activity, is subjected to column chromatography over a stationary phase like silica gel.

  • Purification: Fractions containing this compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its anti-inflammatory and α-glucosidase inhibitory effects being the most studied.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound effectively reduces the production of the pro-inflammatory mediators nitric oxide (NO) and interleukin-6 (IL-6) in a dose-dependent manner.

Signaling Pathway of LPS-Induced Inflammation and Potential Inhibition by this compound

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA IL6_mRNA IL-6 mRNA Nucleus->IL6_mRNA iNOS_protein iNOS iNOS_mRNA->iNOS_protein IL6_protein IL-6 IL6_mRNA->IL6_protein NO Nitric Oxide (NO) iNOS_protein->NO IL6 Interleukin-6 (IL-6) IL6_protein->IL6 Carpinontriol_B This compound Carpinontriol_B->IKK potential inhibition Carpinontriol_B->NFkB potential inhibition

Caption: Potential mechanism of anti-inflammatory action of this compound.

Experimental Protocol: Determination of Nitric Oxide (NO) Production in RAW 264.7 Cells

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of nitric oxide.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent. This involves mixing the supernatant with a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at approximately 540 nm.

  • Data Analysis: The amount of nitrite is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of this compound is calculated relative to the LPS-stimulated control group.

Experimental Protocol: Measurement of Interleukin-6 (IL-6) Production

  • Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are pre-treated with this compound and then stimulated with LPS.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of IL-6 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The concentration of IL-6 is determined from a standard curve, and the inhibitory effect of this compound is calculated.

α-Glucosidase Inhibitory Activity

This compound has been reported to exhibit moderate inhibitory activity against α-glucosidase, an enzyme involved in the digestion of carbohydrates. This suggests a potential role for this compound in the management of hyperglycemia.

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The enzyme solution is pre-incubated with various concentrations of this compound (or a positive control such as acarbose) for a set period.

  • Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.

  • Measurement: The enzymatic reaction, which produces a yellow-colored product (p-nitrophenol), is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[6] The standard method to assess this is the disk diffusion assay.

Experimental Protocol: Disk Diffusion Assay

  • Bacterial Culture: A standardized inoculum of the test bacteria is spread evenly onto the surface of an agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion

This compound is a cyclic diarylheptanoid with promising biological activities, particularly in the areas of anti-inflammation and antimicrobial action. While its fundamental physicochemical properties have been established, a more detailed public repository of its spectral data would be beneficial for the scientific community. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this interesting natural product. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects and exploring its efficacy in in vivo models.

References

carpinontriol B CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B is a cyclic diarylheptanoid natural product that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols used to elucidate these activities. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueReference
CAS Number 473451-73-9[1][2][3]
Molecular Formula C₁₉H₂₀O₆[1][2]
Molecular Weight 344.35 g/mol [1][2]
Source Carpinus turczaninowii, Carpinus betulus[1][4]
Compound Type Phenol[1][2]
Physical Description Powder[1]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. The following tables summarize the key quantitative data from various studies.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

AssayConcentrationResultReference
Nitric Oxide (NO) Production Inhibition Dose-dependentSignificant inhibition[2]
Interleukin-6 (IL-6) Production Inhibition Dose-dependentConsiderable inhibition[2]
Aqueous Stability

The stability of this compound has been assessed at different pH values relevant to physiological conditions.

pHIncubation TimeStabilityReference
1.2 (gastric fluid)81 hoursStable[4]
6.8 (intestinal fluid)81 hoursStable[4]
7.4 (blood and tissues)81 hoursStable[4]
Antiproliferative Activity

The cytotoxic effects of this compound have been investigated against human melanoma cell lines.

Cell LineConcentrationResultReference
A375Up to 1000 µMNot cytotoxic[4]
SK-Mel-28Up to 1000 µMNot cytotoxic[4]
Antimicrobial Activity

This compound has been reported to exhibit antimicrobial properties.

AssayConcentrationResultReference
Disk Diffusion Assay 40 µ g/disk Formation of inhibition zones[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Assays in RAW 264.7 Cells

RAW 264.7 macrophage cells are cultured in an appropriate medium and incubated at 37°C in a 5% CO₂ atmosphere. For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with various concentrations of this compound in the presence of 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • After a 24-hour incubation with this compound and LPS, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

  • The mixture is incubated at room temperature to allow for a colorimetric reaction.

  • The absorbance is measured at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

  • Culture supernatants from cells treated with this compound and LPS for 24 hours are collected.

  • The concentration of IL-6 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • To assess whether the observed inhibitory effects are due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

  • After the 24-hour treatment period, MTT solution is added to the cells and incubated for several hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of approximately 570 nm.

Aqueous Stability Study
  • Solutions of this compound are prepared in aqueous buffers at different pH values (e.g., 1.2, 6.8, and 7.4).

  • The solutions are incubated at a controlled temperature (e.g., 37°C).

  • Aliquots are taken at various time points (e.g., 0, 9, and 81 hours).

  • The concentration of this compound in the aliquots is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Antiproliferative Assay (MTT Assay)
  • Human cancer cell lines (e.g., A375 and SK-Mel-28) are seeded in 96-well plates and allowed to attach.

  • The cells are then treated with a range of concentrations of this compound.

  • After a specified incubation period (e.g., 48 or 72 hours), an MTT assay is performed as described in the cell viability assay section to determine the effect on cell proliferation.

Antimicrobial Disk Diffusion Assay
  • A suspension of the target microorganism is uniformly spread on an agar plate.

  • Sterile paper disks are impregnated with a known concentration of this compound (e.g., 40 µ g/disk ).

  • The disks are placed on the surface of the agar.

  • The plates are incubated under appropriate conditions for microbial growth.

  • The diameter of the zone of inhibition (the area around the disk where microbial growth is prevented) is measured.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound, specifically the inhibition of NO and IL-6 production in LPS-stimulated macrophages, suggest an interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, activates this pathway, leading to the transcription of pro-inflammatory genes.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS iNOS Gene NFkB_active->iNOS Induces IL6 IL-6 Gene NFkB_active->IL6 Induces NO Nitric Oxide (NO) iNOS->NO Produces IL6_protein Interleukin-6 (IL-6) IL6->IL6_protein Produces CarpinontriolB This compound CarpinontriolB->IKK Inhibits? CarpinontriolB->NFkB_active Inhibits?

Figure 1: Proposed mechanism of anti-inflammatory action of this compound.

References

Preliminary Biological Activity of Carpinontriol B: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B, a diarylheptanoid compound, has emerged as a molecule of interest in the field of natural product chemistry and drug discovery. Isolated from sources such as Carpinus turczaninowii and Carpinus cordata, this compound has been the subject of preliminary screenings to elucidate its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its anti-inflammatory, cytotoxic, and antimicrobial properties. The information is presented to support further research and development efforts in harnessing the potential of this natural product.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in in vitro models. The primary assay used to evaluate this activity has been the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a standard for assessing inflammatory responses.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to inhibit the production of key pro-inflammatory mediators, nitric oxide (NO) and interleukin-6 (IL-6), in a dose-dependent manner in LPS-stimulated RAW 264.7 cells.[1][2] While the precise IC50 values for these inhibitory effects are not consistently reported in the available literature, the qualitative evidence strongly suggests a potent anti-inflammatory potential.

Table 1: Anti-inflammatory Activity of this compound

BioassayCell LineStimulantTarget MediatorObserved Effect
Nitric Oxide ProductionRAW 264.7LPSNitric Oxide (NO)Dose-dependent inhibition of NO production.[1][2]
IL-6 ProductionRAW 264.7LPSInterleukin-6 (IL-6)Dose-dependent inhibition of IL-6 production.[1][2]
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This protocol outlines the general steps for assessing the effect of this compound on nitric oxide production in macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for a specific period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated groups to the LPS-stimulated control group.

Experimental_Workflow_NO_Assay cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates Culture->Seed Treat Treat with this compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Griess Griess Assay on Supernatant Incubate->Griess Analyze Measure Absorbance & Calculate Inhibition Griess->Analyze

Experimental workflow for the Nitric Oxide (NO) assay.

Cytotoxicity Profile

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. These preliminary screenings are crucial for determining the therapeutic window and selectivity of a compound.

In Vitro Cytotoxicity Data

Studies have indicated that this compound exhibits low cytotoxicity against a range of cancer cell lines. Notably, it was not cytotoxic up to 1000 μM in A375 and SK-Mel-28 human melanoma cell lines.[3] Furthermore, IC50 values exceeding 100 μM were observed for this compound in A549 human lung adenocarcinoma and HeLa human cervical adenocarcinoma cells.[3]

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeCytotoxicity MeasurementResult
A375MelanomaIC50> 1000 μM[3]
SK-Mel-28MelanomaIC50> 1000 μM[3]
A549Lung AdenocarcinomaIC50> 100 μM[3]
HeLaCervical AdenocarcinomaIC50> 100 μM[3]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Experimental_Workflow_MTT_Assay cluster_setup Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis SeedCells Seed cancer cells in 96-well plates AddCompound Add varying concentrations of this compound SeedCells->AddCompound IncubateCompound Incubate for 48-72h AddCompound->IncubateCompound AddMTT Add MTT reagent IncubateCompound->AddMTT IncubateMTT Incubate for 3-4h AddMTT->IncubateMTT Solubilize Solubilize formazan crystals IncubateMTT->Solubilize ReadAbsorbance Measure absorbance Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 value ReadAbsorbance->CalculateIC50

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antibacterial properties.

Spectrum of Activity

This compound has been reported to exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains, are not yet available in the public domain. Further investigation is required to fully characterize its antimicrobial spectrum and potency.

Signaling Pathway Modulation

The precise molecular mechanisms underlying the anti-inflammatory effects of this compound are still under investigation. Based on the known mechanisms of other diarylheptanoids and anti-inflammatory compounds, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways.

Potential Signaling Pathways

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are central regulators of the inflammatory response. LPS stimulation of macrophages typically leads to the activation of these pathways, resulting in the transcription of pro-inflammatory genes. It is plausible that this compound may interfere with one or more components of these cascades.

Signaling_Pathway_Hypothesis LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ProInflammatory Pro-inflammatory Gene Expression (NO, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory CarpinontriolB This compound CarpinontriolB->MAPK CarpinontriolB->NFkB

Hypothesized anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

The preliminary biological activity screening of this compound reveals a promising profile, particularly in the context of anti-inflammatory action with a favorable cytotoxicity profile. The observed dose-dependent inhibition of NO and IL-6 production in macrophages suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

However, to advance the development of this compound, several key areas require further investigation:

  • Quantitative Anti-inflammatory Data: Determination of precise IC50 values for the inhibition of NO, IL-6, and other pro-inflammatory cytokines is essential for potency assessment.

  • Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways (e.g., NF-κB, MAPKs) modulated by this compound will provide a deeper understanding of its mechanism of action.

  • Antimicrobial Spectrum: Comprehensive screening against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria is necessary to define its antimicrobial potential, including the determination of MIC values.

  • In Vivo Efficacy: Evaluation of the anti-inflammatory and antimicrobial activities of this compound in relevant animal models is a critical next step to validate the in vitro findings.

  • Pharmacokinetic and Toxicological Studies: A thorough investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of this compound is required to assess its drug-like properties and safety.

References

Carpinontriol B: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper on the Literature, History, and Biological Activities of a Cyclic Diarylheptanoid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carpinontriol B is a naturally occurring cyclic diarylheptanoid, a class of phenolic compounds characterized by a seven-carbon chain connecting two aromatic rings. First isolated from the stems of Carpinus cordata and later from Carpinus betulus (European Hornbeam), this small molecule has garnered interest for its notable chemical stability and diverse, albeit moderately potent, biological activities.[1][2][3] This technical guide provides a comprehensive review of the existing scientific literature on this compound, detailing its discovery, chemical properties, and known biological effects. The document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Chemical Properties

This compound was first identified as a new diarylheptanoid, along with its isomer carpinontriol A, from the stems of Carpinus cordata.[2][3] It is classified as a meta,meta-cyclophane-type diarylheptanoid.[1]

Chemical Structure:

  • Molecular Formula: C₁₉H₂₀O₅

  • Molecular Weight: 344.36 g/mol

A key characteristic of this compound is its exceptional chemical stability. Studies have shown that it remains stable in both aqueous and methanolic solutions across a range of temperatures and at biorelevant pH values (1.2, 6.8, and 7.4).[1] This stability is a significant advantage for a potential therapeutic agent, as it suggests a longer shelf-life and better bioavailability compared to less stable diarylheptanoids like curcumin.[1]

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, with the most notable being its antimicrobial and α-glucosidase inhibitory effects. The available quantitative data from the literature is summarized in the tables below.

Table 1: Antimicrobial Activity of this compound
Bacterial StrainTypeAssay MethodConcentrationResultReference
Bacillus cereusGram-positiveDisk Diffusion40 µ g/disk Zone of inhibition comparable to tetracycline[4]
Staphylococcus aureusGram-positiveDisk Diffusion40 µ g/disk Zone of inhibition comparable to tetracycline[4]
Escherichia coliGram-negativeDisk Diffusion40 µ g/disk Zone of inhibition comparable to tetracycline[4]
Pseudomonas aeruginosaGram-negativeDisk Diffusion40 µ g/disk Zone of inhibition comparable to tetracycline[4]

Note: Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, have not been reported for this compound in the reviewed literature.

Table 2: α-Glucosidase Inhibitory Activity of this compound
EnzymeIC₅₀ (µM)Positive ControlIC₅₀ of Control (µM)Reference
α-Glucosidase (from Saccharomyces cerevisiae)104.6 - 113.9Acarbose115.1[5]
Table 3: Cytotoxicity Data for this compound
Cell LineCancer TypeConcentration (µM)ResultReference
A375Human Melanomaup to 1000Not cytotoxic[1]
SK-Mel-28Human Melanomaup to 1000Not cytotoxic[1]
Other Reported Biological Activities:
  • Antioxidant Activity: this compound has been reported to exhibit weak antioxidant activity.[1]

  • Inhibition of Lipid Peroxidation: It has been shown to inhibit lipid peroxidation induced by H₂O₂ in human plasma.[1]

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound have not been elucidated in the scientific literature to date. However, based on studies of related diarylheptanoids, some putative mechanisms can be proposed:

  • Antimicrobial Activity: Many phenolic compounds, including diarylheptanoids, exert their antimicrobial effects through the disruption of bacterial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

  • α-Glucosidase Inhibition: The inhibition of α-glucosidase by phenolic compounds typically involves the binding of the inhibitor to the active site of the enzyme. This binding can be competitive, non-competitive, or mixed, and it prevents the enzyme from hydrolyzing complex carbohydrates into absorbable monosaccharides. This, in turn, helps to lower postprandial blood glucose levels.

Further research is required to definitively establish the mechanisms of action for this compound.

Synthesis

As of the date of this review, a total chemical synthesis of this compound has not been reported in the scientific literature. The compound is currently obtained through isolation from its natural sources. General synthetic strategies for cyclic diarylheptanoids have been reviewed and could potentially be adapted for the synthesis of this compound.

Experimental Protocols

α-Glucosidase Inhibition Assay

The following protocol is a summary of the method used to determine the α-glucosidase inhibitory activity of this compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.9, 0.1 M)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to wells containing various concentrations of this compound or the positive control.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate again at 37°C for a specified period (e.g., 15 minutes).

  • Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced by the enzymatic reaction.

  • Calculate the percentage of inhibition for each concentration of this compound and the positive control.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Disk Diffusion Assay

The following is a general protocol for the disk diffusion assay used to assess the antimicrobial activity of this compound.

Materials:

  • Bacterial strains (e.g., Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Nutrient agar plates

  • Sterile paper disks (6 mm diameter)

  • This compound solution (at a known concentration)

  • Positive control antibiotic (e.g., tetracycline)

  • Negative control (solvent used to dissolve this compound)

  • Sterile swabs

Procedure:

  • Prepare a standardized inoculum of each bacterial strain.

  • Using a sterile swab, evenly inoculate the entire surface of a nutrient agar plate with the bacterial suspension.

  • Aseptically place sterile paper disks impregnated with a known amount of this compound (e.g., 40 µg) onto the surface of the agar.

  • Place disks with the positive and negative controls on the same plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations

As the specific signaling pathways for this compound's mechanism of action are unknown, a generalized experimental workflow for screening the biological activity of a natural product is provided below.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Plant_Material Plant Material (e.g., Carpinus sp.) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Pure_Compound This compound Fractionation->Pure_Compound Antimicrobial_Assay Antimicrobial Assay (Disk Diffusion) Pure_Compound->Antimicrobial_Assay Enzyme_Inhibition_Assay α-Glucosidase Inhibition Assay Pure_Compound->Enzyme_Inhibition_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Pure_Compound->Cytotoxicity_Assay Quantitative_Data Quantitative Data (Zone of Inhibition, IC50) Antimicrobial_Assay->Quantitative_Data Enzyme_Inhibition_Assay->Quantitative_Data Cytotoxicity_Assay->Quantitative_Data Mechanism_Studies Mechanism of Action Studies (Future Work) Quantitative_Data->Mechanism_Studies Synthesis_Studies Total Synthesis (Future Work) Quantitative_Data->Synthesis_Studies

Caption: Generalized workflow for the discovery and initial biological evaluation of a natural product like this compound.

Conclusion

This compound is a stable cyclic diarylheptanoid with a range of interesting, though not highly potent, biological activities. Its demonstrated antimicrobial and α-glucosidase inhibitory effects warrant further investigation. Key areas for future research include the determination of its specific mechanisms of action, the elucidation of its total synthesis, and a more comprehensive evaluation of its therapeutic potential, including in vivo studies. The lack of significant cytotoxicity at high concentrations is a promising feature for its potential development as a therapeutic agent. This technical guide provides a solid foundation for researchers interested in exploring the scientific and therapeutic possibilities of this compound.

References

Potential Therapeutic Targets of Carpinontriol B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Carpinontriol B, a cyclic diarylheptanoid isolated from plants such as European hornbeam (Carpinus betulus) and Corylus avellana, has emerged as a molecule of interest for its diverse biological activities.[1][2] As a member of the diarylheptanoid class of phytochemicals, it shares a structural backbone with compounds known for their anti-inflammatory, anticancer, and neuroprotective properties.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential therapeutic targets of this compound, drawing from available preclinical data. It aims to serve as a foundational resource for researchers seeking to explore its therapeutic applications. This document summarizes the known biological effects, proposes potential molecular targets and pathways for further investigation, and provides generalized experimental protocols to facilitate future research.

Quantitative Data Summary

The following table summarizes the quantitative data available for the biological activities of this compound.

Biological ActivityAssayTest SystemResultsReference
Antiproliferative Activity Cytotoxicity AssayA375 and SK-Mel-28 human melanoma cell linesNot cytotoxic up to 1000 μM[1]
Antimicrobial Activity Disk Diffusion AssayBacillus cereus, Staphylococcus aureus (Gram-positive)Zone of inhibition at 40 μ g/disk [3][4]
Escherichia coli, Pseudomonas aeruginosa (Gram-negative)Zone of inhibition at 40 μ g/disk [3][4]
α-Glucosidase Inhibition Enzyme Inhibition AssayYeast α-glucosidaseIC50: 104.6 - 113.9 μM (moderate activity, comparable to acarbose)[2]
Antioxidant Activity DPPH AssayWeak radical-scavenging activity[5]
Lipid Peroxidation AssayH2O2-induced lipid peroxidation in human plasmaInhibitory activity observed[1]

Potential Therapeutic Targets and Signaling Pathways

While direct molecular targets of this compound have not yet been definitively identified in the literature, its observed biological activities suggest several potential avenues for investigation. The following sections outline these hypothetical targets and pathways, based on the known mechanisms of similar compounds.

Antimicrobial Targets

The broad-spectrum antibacterial activity of this compound suggests that its targets may be conserved bacterial structures or enzymes.

  • Bacterial Cell Membrane: A primary mechanism for many natural antimicrobial compounds is the disruption of the bacterial cell membrane integrity. This leads to leakage of intracellular components and ultimately cell death.

  • Bacterial Enzymes: this compound may inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

Further research is required to elucidate the precise mechanism.

Hypothesized Signaling Pathway for Antimicrobial Action

antimicrobial_pathway This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Membrane Disruption Membrane Disruption Bacterial Cell->Membrane Disruption Interaction Enzyme Inhibition Enzyme Inhibition Bacterial Cell->Enzyme Inhibition Interaction Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Enzyme Inhibition->Cell Lysis

Hypothesized antimicrobial mechanism of this compound.

α-Glucosidase Inhibition

The moderate inhibition of α-glucosidase suggests a potential therapeutic application in the management of type 2 diabetes by delaying carbohydrate digestion and glucose absorption.

  • α-Glucosidase: This enzyme, located in the brush border of the small intestine, is the direct target. Understanding the kinetics of this inhibition (competitive, non-competitive, or uncompetitive) is crucial for drug development.

Logical Relationship for α-Glucosidase Inhibition

glucosidase_inhibition This compound This compound Inhibition Inhibition This compound->Inhibition α-Glucosidase α-Glucosidase α-Glucosidase->Inhibition Delayed Carbohydrate Digestion Delayed Carbohydrate Digestion Inhibition->Delayed Carbohydrate Digestion Reduced Glucose Absorption Reduced Glucose Absorption Delayed Carbohydrate Digestion->Reduced Glucose Absorption

Mechanism of this compound in α-glucosidase inhibition.

Antioxidant and Anti-inflammatory Pathways

While reported as a weak radical scavenger, this compound's ability to inhibit lipid peroxidation suggests it may modulate cellular antioxidant pathways. Many diarylheptanoids exhibit anti-inflammatory effects by targeting key signaling pathways.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): This transcription factor is a master regulator of the antioxidant response. Activation of the Nrf2 pathway could be a potential mechanism for the observed inhibition of lipid peroxidation.

  • Nuclear Factor-kappa B (NF-κB): This is a key signaling pathway involved in inflammation. Inhibition of NF-κB is a common mechanism for the anti-inflammatory effects of polyphenolic compounds.

Hypothesized Antioxidant Signaling Pathway

antioxidant_pathway Oxidative Stress Oxidative Stress Nrf2 Activation Nrf2 Activation Oxidative Stress->Nrf2 Activation Induces This compound This compound This compound->Nrf2 Activation Potentially enhances Antioxidant Gene Expression Antioxidant Gene Expression Nrf2 Activation->Antioxidant Gene Expression Cellular Protection Cellular Protection Antioxidant Gene Expression->Cellular Protection

Potential involvement of this compound in the Nrf2 pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are generalized methodologies for key assays that can be adapted for its study.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow

mic_workflow A Prepare serial dilutions of this compound C Add this compound dilutions to wells A->C B Inoculate microplate wells with bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity (bacterial growth) D->E F Determine MIC (lowest concentration with no visible growth) E->F

Workflow for determining Minimum Inhibitory Concentration.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing broth.

  • Inoculation: Add the adjusted bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

α-Glucosidase Inhibition Assay

This spectrophotometric assay measures the inhibition of α-glucosidase activity.

Experimental Workflow

glucosidase_workflow A Prepare different concentrations of this compound C Add this compound solutions and pre-incubate A->C B Add α-glucosidase enzyme solution to microplate wells B->C D Add substrate (pNPG) to initiate the reaction C->D E Incubate at 37°C D->E F Stop the reaction with Na2CO3 E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition G->H

Workflow for α-glucosidase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of α-glucosidase, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and this compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure: In a 96-well plate, add the α-glucosidase solution to each well, followed by the this compound solution (or buffer for control). Pre-incubate the mixture.

  • Reaction Initiation: Add the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Future Directions and Conclusion

The available data, though limited, suggests that this compound warrants further investigation as a potential therapeutic agent. Its antimicrobial and α-glucosidase inhibitory activities are the most promising areas for future research. The lack of significant cytotoxicity in the tested cancer cell lines may indicate a favorable safety profile, although this needs to be confirmed with a broader range of cell lines and in vivo studies.

Key future research should focus on:

  • Elucidating the specific molecular targets for its antimicrobial and α-glucosidase inhibitory effects through techniques such as affinity chromatography, proteomics, and in silico modeling.

  • Determining the mode of inhibition for α-glucosidase through enzyme kinetic studies.

  • Investigating its effects on key signaling pathways implicated in inflammation and antioxidant response, such as the NF-κB and Nrf2 pathways, using molecular biology techniques like Western blotting and reporter gene assays.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Carpinontriol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B is a naturally occurring cyclic diarylheptanoid isolated from plants of the Carpinus genus.[1] Like other members of its class, it exhibits interesting biological activities, making it a target of interest for synthetic chemists and drug development professionals. To date, a formal total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed, logical, and feasible total synthesis of this compound based on established methodologies for the synthesis of structurally related macrocyclic diarylheptanoids.[2][3] The proposed strategy relies on key transformations including an intramolecular biaryl coupling to form the macrocyclic core and stereoselective dihydroxylation to install the characteristic triol functionality.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound is depicted below. The key disconnections involve the macrocyclic ether linkage and the biaryl bond, leading to simpler, acyclic precursors. The stereochemistry of the vicinal diol can be introduced through a substrate-controlled dihydroxylation of a cyclic olefin intermediate.

Retrosynthesis Carpinontriol_B This compound Intermediate_1 Macrocyclic Olefin Carpinontriol_B->Intermediate_1 Stereoselective Dihydroxylation Intermediate_2 Linear Diarylheptanoid Precursor Intermediate_1->Intermediate_2 Intramolecular Suzuki Coupling Intermediate_3 Aryl Bromide Fragment Intermediate_2->Intermediate_3 Intermediate_4 Aryl Boronic Ester Fragment Intermediate_2->Intermediate_4

Caption: Proposed retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis commences with the preparation of two key aromatic fragments, which are then coupled to form a linear diarylheptanoid. This precursor undergoes an intramolecular Suzuki coupling to furnish the macrocyclic core, followed by stereoselective dihydroxylation to yield this compound.

Synthetic Pathway cluster_0 Fragment Synthesis cluster_1 Assembly and Cyclization cluster_2 Final Steps Start_A Protected Vanillin Derivative Frag_A Aryl Bromide Heptenal Start_A->Frag_A Multi-step Synthesis Coupling Coupling Frag_A->Coupling Start_B Protected Hydroxybenzaldehyde Frag_B Aryl Boronic Ester Start_B->Frag_B Borylation Frag_B->Coupling Linear_Precursor Linear Diarylheptanoid Coupling->Linear_Precursor Suzuki Intramolecular Suzuki Coupling Linear_Precursor->Suzuki Macrocycle Macrocyclic Olefin Dihydroxylation Stereoselective Dihydroxylation Macrocycle->Dihydroxylation Suzuki->Macrocycle Carpinontriol_B This compound Dihydroxylation->Carpinontriol_B

Caption: Proposed forward synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the projected yields for the key steps in the proposed synthesis of this compound. These yields are estimated based on analogous reactions reported in the literature for the synthesis of related diarylheptanoids.[2][3]

Step No.TransformationStarting MaterialProductProjected Yield (%)Reference for Analogy
1Synthesis of Aryl Bromide HeptenalProtected Vanillin DerivativeAryl Bromide Heptenal60-70 (multi-step)[2]
2Borylation of Aryl PrecursorProtected HydroxybenzaldehydeAryl Boronic Ester85-95[2]
3Coupling of FragmentsAryl Bromide and Boronic EsterLinear Diarylheptanoid70-80[2]
4Intramolecular Suzuki CouplingLinear DiarylheptanoidMacrocyclic Olefin40-50[3]
5Stereoselective DihydroxylationMacrocyclic OlefinThis compound75-85[4]

Experimental Protocols

Protocol 1: Synthesis of the Linear Diarylheptanoid Precursor (Exemplary Step 3)

Objective: To couple the aryl bromide and aryl boronic ester fragments to form the linear diarylheptanoid precursor.

Materials:

  • Aryl Bromide Heptenal Fragment

  • Aryl Boronic Ester Fragment

  • Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine))

  • K₂CO₃ (Potassium Carbonate)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the aryl bromide heptenal fragment (1.0 eq), the aryl boronic ester fragment (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add the degassed toluene/ethanol/water solvent mixture.

  • To this suspension, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the linear diarylheptanoid precursor.

Protocol 2: Intramolecular Suzuki Coupling for Macrocyclization (Exemplary Step 4)

Objective: To effect the intramolecular Suzuki coupling of the linear diarylheptanoid precursor to form the macrocyclic olefin.

Materials:

  • Linear Diarylheptanoid Precursor

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cs₂CO₃ (Cesium Carbonate)

  • Anhydrous and degassed 1,4-dioxane

  • Argon gas supply

  • High-dilution reaction setup

Procedure:

  • Set up a reaction vessel for high-dilution conditions (e.g., using a syringe pump for slow addition).

  • In a separate flask, dissolve the linear diarylheptanoid precursor in a significant volume of anhydrous, degassed 1,4-dioxane to achieve a low concentration (e.g., 0.001 M).

  • In the main reaction flask, add Pd₂(dba)₃ (0.1 eq), SPhos (0.2 eq), and Cs₂CO₃ (4.0 eq) under an argon atmosphere.

  • Add a portion of the anhydrous, degassed 1,4-dioxane to the main flask.

  • Heat the mixture in the main flask to 100-110 °C.

  • Using a syringe pump, add the solution of the linear diarylheptanoid precursor to the heated reaction mixture over a period of 8-12 hours.

  • After the addition is complete, continue to stir the reaction at the same temperature for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the macrocyclic olefin.

Protocol 3: Stereoselective Dihydroxylation (Exemplary Step 5)

Objective: To introduce the vicinal diol on the macrocyclic olefin with the desired stereochemistry.

Materials:

  • Macrocyclic Olefin

  • OsO₄ (Osmium tetroxide, can be used in catalytic amounts)

  • NMO (N-Methylmorpholine N-oxide) as a co-oxidant

  • Acetone/Water solvent mixture

  • Na₂SO₃ (Sodium sulfite)

  • Standard laboratory glassware

Procedure:

  • Dissolve the macrocyclic olefin (1.0 eq) in an acetone/water mixture (e.g., 10:1).

  • Add NMO (1.5 eq) to the solution.

  • To this stirring solution, add a catalytic amount of OsO₄ (e.g., 2 mol%).

  • Stir the reaction at room temperature for 12-24 hours. The reaction mixture will likely turn dark brown/black.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 1 hour.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound. Note: Further protecting group manipulations may be necessary depending on the protecting groups used in the initial fragments.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow of the proposed total synthesis, highlighting the key stages and transformations.

Synthesis_Workflow start Starting Materials| Protected Phenols frag_synth Fragment Synthesis Preparation of Aryl Bromide and Aryl Boronic Ester start->frag_synth coupling Coupling Formation of Linear Precursor frag_synth->coupling cyclization Macrocyclization Intramolecular Suzuki Coupling coupling->cyclization functionalization Functional Group Manipulation Stereoselective Dihydroxylation cyclization->functionalization final_product This compound functionalization->final_product

Caption: Logical workflow for the proposed total synthesis of this compound.

References

Application Notes and Protocols for Developing Cell-Based Assays for Carpinontriol B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B is a cyclic diarylheptanoid, a class of plant secondary metabolites that has garnered significant interest for its diverse biological activities.[1][2] Preclinical studies have demonstrated that this compound possesses anti-inflammatory, antibacterial, and moderate α-glucosidase inhibitory properties.[3][4][5] Notably, its anti-inflammatory effects have been observed through the reduction of nitric oxide (NO) and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][6][7] Furthermore, this compound has shown good chemical stability and low cytotoxicity in certain human cancer cell lines, suggesting a favorable profile for further investigation as a potential therapeutic agent.[8][9][10]

These application notes provide detailed protocols for a panel of cell-based assays to further elucidate the biological activities of this compound. The assays are designed to assess its anti-inflammatory potential, cytotoxic effects, and its ability to induce apoptosis.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the described experimental protocols.

Table 1: Anti-inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Cells

Concentration of this compound (µM)Cell Viability (%)Nitric Oxide (NO) Production (% of Control)IL-6 Concentration (pg/mL)
Vehicle Control (DMSO)
LPS Control
This compound (Concentration 1) + LPS
This compound (Concentration 2) + LPS
This compound (Concentration 3) + LPS
...
Positive Control (e.g., Dexamethasone) + LPS

Table 2: Cytotoxic Activity of this compound on Various Cell Lines

Cell LineConcentration of this compound (µM)Cell Viability (%)IC50 (µM)
Normal Cells (e.g., HEK293) Vehicle Control (DMSO)
Concentration 1
Concentration 2
Concentration 3
...
Cancer Cells (e.g., MCF-7) Vehicle Control (DMSO)
Concentration 1
Concentration 2
Concentration 3
...
Cancer Cells (e.g., A549) Vehicle Control (DMSO)
Concentration 1
Concentration 2
Concentration 3
...

Table 3: Apoptosis Induction by this compound in Cancer Cells

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Vehicle Control (DMSO)
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)
Positive Control (e.g., Staurosporine)

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol details the procedure to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide and IL-6 in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent System for NO measurement

  • Mouse IL-6 ELISA Kit

  • MTT or similar cell viability assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

  • Nitric Oxide (NO) Measurement:

    • After the incubation period, collect 50 µL of the cell culture supernatant.

    • Determine the NO concentration using the Griess Reagent System according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.

  • IL-6 Measurement:

    • Collect the remaining cell culture supernatant.

    • Quantify the amount of IL-6 using a mouse IL-6 ELISA kit following the manufacturer's protocol.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Protocol 2: Evaluation of Cytotoxic Activity

This protocol describes how to determine the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines using a cell viability assay.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • A non-cancerous cell line (e.g., HEK293) for comparison

  • Appropriate cell culture media for each cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT or similar cell viability assay kit (e.g., XTT, MTS, or PrestoBlue)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the selected cell lines in 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the respective cell culture medium.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48 to 72 hours. Include a vehicle control (DMSO).

  • Cell Viability Assessment:

    • After the treatment period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the half-maximal inhibitory concentration (IC50) value for each cell line using non-linear regression analysis.

Protocol 3: Assessment of Apoptosis Induction

This protocol outlines the methods to investigate whether this compound induces apoptosis in cancer cells, a common mechanism of action for anti-cancer agents.

Materials:

  • Cancer cell line showing sensitivity to this compound in the cytotoxicity assay

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Caspase-Glo® 3/7 Assay System

  • 6-well cell culture plates and 96-well white-walled plates

Procedure:

  • Annexin V/PI Staining for Flow Cytometry:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 to 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3/7 Activity Assay:

    • Seed cells in a 96-well white-walled plate and treat with this compound as described above.

    • After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature as recommended by the manufacturer.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Mandatory Visualizations

G cluster_0 Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs CarpinontriolB This compound CarpinontriolB->NFkB Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_1 Experimental Workflow: Anti-inflammatory Assay A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E H Assess Cell Viability (MTT) D->H F Measure NO (Griess Assay) E->F G Measure IL-6 (ELISA) E->G

Caption: Workflow for the anti-inflammatory activity assay.

G cluster_2 Apoptosis Induction Pathway CarpinontriolB This compound Cell Cancer Cell CarpinontriolB->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by this compound.

G cluster_3 Experimental Workflow: Apoptosis Assay A Seed cancer cells B Treat with This compound A->B C Incubate for 24-48h B->C D Harvest cells C->D G Perform Caspase-3/7 Assay C->G E Stain with Annexin V/PI D->E F Analyze by Flow Cytometry E->F

References

Application Notes and Protocols: Carpinontriol B for Antimicrobial Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the antimicrobial testing of Carpinontriol B, a cyclic diarylheptanoid. While specific antimicrobial data for this compound is not extensively available in current literature, this protocol outlines standardized methods for its evaluation, drawing from established techniques for natural product screening. These protocols are intended to serve as a foundational methodology for researchers to assess the antimicrobial potential of this compound against a panel of clinically relevant microorganisms.

Quantitative Data Summary

As empirical data on the antimicrobial activity of this compound is limited, the following table is presented as a template for data acquisition and presentation. It illustrates how to structure the results from Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Researchers should replace the placeholder values with their experimental findings.

Table 1: Antimicrobial Activity of this compound (Illustrative Data)

Test MicroorganismStrain IDGram StainThis compound MIC (µg/mL)This compound MBC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positivee.g., 128e.g., 256e.g., Vancomycin, 1
Enterococcus faecalisATCC 29212Gram-positivee.g., 256e.g., >512e.g., Vancomycin, 2
Escherichia coliATCC 25922Gram-negativee.g., >512e.g., >512e.g., Gentamicin, 0.5
Pseudomonas aeruginosaATCC 27853Gram-negativee.g., >512e.g., >512e.g., Gentamicin, 1
Candida albicansATCC 90028N/A (Fungus)e.g., 64e.g., 128e.g., Amphotericin B, 0.5

Experimental Protocols

The following protocols are based on widely accepted standards for antimicrobial susceptibility testing of natural products.[1][2][3][4]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][3][4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal inoculums (standardized to 0.5 McFarland)

  • Positive control antibiotics (e.g., Vancomycin, Gentamicin, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

  • Resazurin sodium salt solution (viability indicator)

  • Spectrophotometer (optional, for optical density readings)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth (MHB or RPMI) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted this compound.

  • Controls:

    • Positive Control: Include wells with a known antibiotic to ensure the susceptibility of the test organisms.

    • Negative Control: Include wells with the microbial inoculum and the solvent used to dissolve this compound to ensure it has no antimicrobial effect at the tested concentration.

    • Growth Control: Include wells with only the microbial inoculum and broth to ensure proper growth.

    • Sterility Control: Include wells with only sterile broth to check for contamination.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by adding a viability indicator like resazurin.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • MIC plates from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

  • Sterile loops or micropipettes

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and subculture it onto fresh agar plates.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC test.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plates.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MBC of this compound.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (18-48 hours) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture From MIC & above incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination of this compound.

Potential Antimicrobial Mechanism of Action

This compound is a diarylheptanoid, a class of polyphenolic compounds. The antimicrobial mechanisms of polyphenols are often multifaceted.[5][6][7] The diagram below illustrates a generalized potential mechanism of action for such compounds, which may be applicable to this compound.

G cluster_compound This compound (Polyphenol) cluster_cell Microbial Cell cluster_outcome Antimicrobial Effect compound This compound membrane Cell Membrane Disruption compound->membrane enzyme Enzyme Inhibition (e.g., DNA Gyrase) compound->enzyme metabolism Metabolic Pathway Interference compound->metabolism ion Metal Ion Chelation compound->ion growth_inhibition Inhibition of Growth (Bacteriostatic/Fungistatic) membrane->growth_inhibition cell_death Cell Death (Bactericidal/Fungicidal) membrane->cell_death enzyme->growth_inhibition metabolism->growth_inhibition ion->growth_inhibition

Caption: Potential antimicrobial mechanisms of polyphenolic compounds.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assay of Carpinontriol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B is a cyclic diarylheptanoid, a class of natural compounds that has garnered interest for its potential biological activities. These compounds are notably found in plants of the Betulaceae family, such as European hornbeam (Carpinus betulus) and hazelnut (Corylus avellana).[1][2] While research indicates that some cyclic diarylheptanoids possess antioxidant properties, specific quantitative data for this compound is limited. One study has reported that this compound exhibits weak antioxidant activity and can inhibit lipid peroxidation induced by hydrogen peroxide in human plasma.[1]

These application notes provide a comprehensive guide to assessing the in vitro antioxidant capacity of this compound using a panel of established and widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. The selection of multiple assays is crucial as they rely on different chemical mechanisms, offering a more complete profile of the antioxidant potential of the test compound.

Data Presentation: Antioxidant Activity of Related Compounds

Due to the limited availability of specific quantitative antioxidant data for this compound, the following table summarizes the antioxidant activities of extracts from Carpinus betulus and other related cyclic diarylheptanoids. This information provides a valuable reference for the expected range of activity for this compound.

SampleAssayResultReference CompoundSource
Carpinus betulus Leaf Extract (August)DPPHIC50: 4.63 ± 0.88 µg/mLTrolox: 4.29 µg/mL[3]
Carpinus betulus Leaf Extract (May)ABTS329.78 ± 23.89 mg TE/g dw-[3]
Carpinus betulus Leaf Extract (August)FRAP106.24 ± 3.10 mg AAE/g dw-[3]
Cyclic Diarylheptanoids from Alnus japonicaDPPHSignificant activity at 50 µMPropyl gallate[4][5]

Note: IC50 = half maximal inhibitory concentration; TE = Trolox Equivalents; AAE = Ascorbic Acid Equivalents; dw = dry weight. The data presented is for extracts and related compounds, not specifically for isolated this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change of the DPPH solution from purple to yellow, which is measured spectrophotometrically at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol.

    • Store the solution in a dark, airtight container at 4°C.

    • Before use, dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 at 517 nm.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a series of standard antioxidant solutions (e.g., Trolox or ascorbic acid) in the same manner.

  • Assay Procedure:

    • To a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations.

    • Add 180 µL of the working DPPH solution to each well.

    • For the blank, use 20 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of color reduction is proportional to the antioxidant concentration and is measured spectrophotometrically at 734 nm.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 v/v) and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 10 µL of the sample or standard solution to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

    The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v).

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox) in a suitable solvent.

    • Create a series of dilutions for the standard to generate a calibration curve.

  • Assay Procedure:

    • Add 10 µL of the sample or standard solution to a 96-well microplate.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined by comparing the absorbance change in the sample with that of a ferrous sulfate standard curve. The results are typically expressed as µmol of Fe(II) equivalents per gram or liter of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to scavenge these radicals is reflected in the preservation of the fluorescent signal over time.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (e.g., 10 nM) in phosphate buffer (75 mM, pH 7.4).

    • Prepare a fresh solution of AAPH (e.g., 12 mM) in phosphate buffer.

    • Prepare a series of Trolox standards (e.g., 12.5 to 200 µM) in phosphate buffer.

  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable solvent and then dilute with phosphate buffer to the desired concentrations.

  • Assay Procedure:

    • To a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for at least 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multi-channel pipette.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from the standard curve and is typically expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

Visualizations

Experimental_Workflow_DPPH_ABTS cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH1 Prepare DPPH Solution (0.1 mM) DPPH3 Mix Sample/Standard with DPPH Solution DPPH1->DPPH3 DPPH2 Prepare this compound & Standard Solutions DPPH2->DPPH3 DPPH4 Incubate (30 min, Dark) DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 DPPH6 Calculate % Inhibition & IC50 DPPH5->DPPH6 ABTS1 Prepare ABTS•+ Solution ABTS3 Mix Sample/Standard with ABTS•+ Solution ABTS1->ABTS3 ABTS2 Prepare this compound & Standard Solutions ABTS2->ABTS3 ABTS4 Incubate (6-10 min) ABTS3->ABTS4 ABTS5 Measure Absorbance at 734 nm ABTS4->ABTS5 ABTS6 Calculate % Inhibition & TEAC ABTS5->ABTS6

Caption: Workflow for DPPH and ABTS antioxidant assays.

Experimental_Workflow_FRAP_ORAC cluster_FRAP FRAP Assay Workflow cluster_ORAC ORAC Assay Workflow FRAP1 Prepare FRAP Reagent FRAP3 Mix Sample/Standard with FRAP Reagent FRAP1->FRAP3 FRAP2 Prepare this compound & Standard Solutions FRAP2->FRAP3 FRAP4 Incubate (37°C) FRAP3->FRAP4 FRAP5 Measure Absorbance at 593 nm FRAP4->FRAP5 FRAP6 Calculate FRAP Value FRAP5->FRAP6 ORAC1 Prepare Reagents (Fluorescein, AAPH, Trolox) ORAC3 Incubate Sample with Fluorescein ORAC1->ORAC3 ORAC2 Prepare this compound Solution ORAC2->ORAC3 ORAC4 Initiate Reaction with AAPH ORAC3->ORAC4 ORAC5 Measure Fluorescence Decay ORAC4->ORAC5 ORAC6 Calculate AUC & ORAC Value ORAC5->ORAC6

Caption: Workflow for FRAP and ORAC antioxidant assays.

Antioxidant_Assay_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_ET Electron Transfer (ET) cluster_Mixed Mixed Mode (HAT & ET) ORAC ORAC HAT_Mech ROO• + AH -> ROOH + A• ORAC->HAT_Mech Measures scavenging of peroxyl radicals FRAP FRAP ET_Mech Fe(III)-TPTZ + e- -> Fe(II)-TPTZ FRAP->ET_Mech Measures reduction of ferric iron DPPH DPPH Mixed_Mech Radical + AH/A- -> Radical-H + A•/A DPPH->Mixed_Mech ABTS ABTS ABTS->Mixed_Mech Carpinontriol_B This compound (Antioxidant) Carpinontriol_B->ORAC Carpinontriol_B->FRAP Carpinontriol_B->DPPH Carpinontriol_B->ABTS

Caption: Mechanisms of action for different antioxidant assays.

References

Carpinontriol B: Application Notes for α-Glucosidase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B, a natural diarylheptanoid, has emerged as a compound of interest in the study of α-glucosidase inhibition. α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption.[1] This document provides detailed application notes and protocols for researchers investigating the α-glucosidase inhibitory potential of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against α-glucosidase has been evaluated and compared with other diarylheptanoids and the standard inhibitor, acarbose. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

Compoundα-Glucosidase IC50 (µM)Reference Compound
This compound104.6 - 113.9
Giffonin J55.3
Giffonin K70.0
Giffonin P68.4
Acarbose115.1Yes

Data sourced from Masullo et al., 2022.[1]

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from the methods described by Masullo et al. (2022).[1]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (2 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (2.5 mM) in phosphate buffer.

    • Prepare stock solutions of this compound and acarbose in DMSO. Further dilute with phosphate buffer to achieve a range of test concentrations.

  • Assay in 96-Well Plate:

    • Add 150 µL of 0.1 M phosphate buffer (pH 7.0) to each well.

    • Add 10 µL of the test compound solution (this compound or acarbose at various concentrations) to the respective wells.

    • Add 15 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 75 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for an additional 10 minutes.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where:

      • Abscontrol is the absorbance of the control (enzyme, buffer, and substrate without inhibitor).

      • Abssample is the absorbance of the test sample (enzyme, buffer, substrate, and inhibitor).

  • IC50 Determination:

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase prep_enzyme->add_enzyme prep_substrate Prepare pNPG Substrate Solution add_substrate Add pNPG Substrate prep_substrate->add_substrate prep_compound Prepare this compound & Acarbose Solutions add_compound Add Test Compound/Control prep_compound->add_compound add_buffer Add Phosphate Buffer to Wells add_buffer->add_compound add_compound->add_enzyme incubate1 Incubate (37°C, 5 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (37°C, 10 min) add_substrate->incubate2 measure_abs Measure Absorbance at 405 nm incubate2->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for α-Glucosidase Inhibition Assay.

Signaling Pathway: α-Glucosidase Inhibition and Glucose Uptake

G cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border cluster_enterocyte Enterocyte Carbohydrates Dietary Carbohydrates aGlucosidase α-Glucosidase Carbohydrates->aGlucosidase Hydrolysis Glucose Glucose aGlucosidase->Glucose Glucose_uptake Glucose Absorption Glucose->Glucose_uptake CarpinontriolB This compound CarpinontriolB->aGlucosidase Inhibition

Caption: Mechanism of α-Glucosidase Inhibition by this compound.

References

Preparation of Carpinontriol B Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B is a cyclic diarylheptanoid, a class of natural products that has garnered significant interest for its diverse biological activities. Isolated from plants such as Carpinus and Corylus species, this compound has demonstrated notable antimicrobial and anti-inflammatory properties.[1] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in experimental settings.

Chemical Properties and Solubility

This compound is a phenolic compound with a molecular weight of 344.35 g/mol . Its structure and properties necessitate careful selection of solvents for solubilization. While quantitative solubility data is not extensively available, empirical evidence and supplier information indicate its solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is a highly effective solvent for preparing high-concentration stock solutions.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValue/InformationSource
Molecular Formula C₁₉H₂₀O₆ChemFaces
Molecular Weight 344.35 g/mol ChemFaces
Physical Description PowderChemFaces
Recommended Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneChemFaces
Known Stock Solution 10 mM in DMSOChemFaces

Stability and Storage

Studies have shown that this compound is a remarkably stable compound under various conditions. It exhibits good stability in both aqueous and methanolic solutions at different temperatures (-15°C, 5°C, and 22°C).[2][3] Furthermore, it remains stable across a range of biorelevant pH values (1.2, 6.8, and 7.4), which is a crucial factor for its use in diverse biological assays.[2][3] Unlike some other diarylheptanoids, this compound does not show significant degradation, ensuring the integrity of the prepared stock solutions over time.[2]

Table 2: Stability and Recommended Storage Conditions for this compound Stock Solutions

ParameterConditionStabilityRecommendationSource
Solvent Aqueous SolutionStableSuitable for working solutions.[2]
Methanolic SolutionStableSuitable for intermediate dilutions.[2]
DMSOHigh SolubilityRecommended for primary high-concentration stock.ChemFaces
Temperature -20°C to -80°CLong-termRecommended for long-term storage of stock solutions.[2]
4°CShort-termSuitable for short-term storage of working solutions.[2]
Room TemperatureStableAvoid prolonged storage at room temperature.[2]
pH 1.2, 6.8, 7.4StableStable in acidic, neutral, and physiological pH.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 344.35 g/mol = 3.44 mg

  • Weighing: Carefully weigh 3.44 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the primary stock solution to a final desired concentration for use in biological assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or buffer (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).

  • Serial Dilution (Recommended): To minimize the concentration of DMSO in the final working solution (typically ≤ 0.1%), it is recommended to perform a serial dilution.

    • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in the desired aqueous buffer or medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).

    • Final Dilution: Further dilute the intermediate solution to the final desired concentration. For example, to prepare a 10 µM working solution from a 1 mM intermediate, perform a 1:100 dilution (e.g., 2 µL of 1 mM intermediate + 198 µL of medium).

  • Direct Dilution (for higher final concentrations): If the final concentration is higher, a direct dilution may be possible while keeping the DMSO concentration low. Always calculate the final DMSO percentage.

  • Mixing and Use: Gently mix the working solution by pipetting or brief vortexing. Use the freshly prepared working solution immediately for your experiments.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_stock Primary Stock Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve 3.44 mg for 1 mL of 10 mM vortex_stock Vortex to Homogenize dissolve->vortex_stock store_stock Aliquot and Store at -20°C/-80°C vortex_stock->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Experiment intermediate_dilution Prepare Intermediate Dilution (e.g., 1 mM in Medium/Buffer) thaw->intermediate_dilution Serial Dilution final_dilution Prepare Final Working Solution (e.g., 10 µM in Medium/Buffer) intermediate_dilution->final_dilution use Use Immediately in Assay final_dilution->use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for Carpinontriol B Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current date, a comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the in vivo administration of carpinontriol B in animal models. The existing body of research predominantly focuses on the in vitro characterization, chemical stability, and isolation of this compound from natural sources. While some studies have investigated its effects on various cell lines, data from live animal studies, which are crucial for determining dosage, administration routes, efficacy, and safety profiles, are not available.

Therefore, the following sections provide a foundational guide based on general pharmacological principles for preclinical animal research. This information is intended to serve as a starting point for researchers designing initial in vivo studies with this compound and should be adapted based on emerging data and specific experimental goals.

Compound Profile: this compound

This compound is a cyclic diarylheptanoid found in plants such as European Hornbeam (Carpinus betulus) and Hazelnut (Corylus avellana)[1][2]. In vitro studies have explored its biological activities, including its potential as an antioxidant and its weak antiproliferative effects on certain cancer cell lines[1]. Notably, this compound has demonstrated good chemical stability in aqueous solutions across various temperatures and pH levels, a favorable characteristic for a compound being considered for in vivo research[1][3]. However, initial assessments using the Parallel Artificial Membrane Permeability Assay (PAMPA) have suggested that cyclic diarylheptanoids may have poor membrane penetration, which could pose a challenge for its in vivo efficacy and bioavailability[1].

Preclinical Research Strategy: A Proposed Workflow

Researchers embarking on the first in vivo studies of this compound should consider a phased approach. The following workflow is a standard model in preclinical drug development.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Pharmacokinetics (PK) cluster_3 Phase 4: In Vivo Toxicology & Efficacy a Confirm Purity & Identity of this compound b Assess In Vitro Potency (e.g., IC50 in relevant cell lines) a->b c Evaluate Metabolic Stability (microsomes, hepatocytes) b->c d Determine Physicochemical Properties (Solubility, LogP) c->d e Select Appropriate Vehicle for Administration d->e f Assess Solubility and Stability in Vehicle e->f g Prepare Sterile Formulations for Dosing f->g h Single-Dose PK Study in Rodents (e.g., mice, rats) g->h i Determine Key PK Parameters (Cmax, Tmax, AUC, half-life) h->i j Assess Bioavailability via Different Routes (IV, PO, IP) i->j k Acute Toxicity Study (Dose Range Finding) j->k l Establish Maximum Tolerated Dose (MTD) k->l m Design and Execute Efficacy Studies in Disease Models l->m n Monitor for Adverse Effects and Therapeutic Outcomes m->n

Proposed Preclinical Workflow for this compound

Hypothetical Experimental Protocols

The following are generalized protocols that would need to be optimized once preliminary data becomes available.

Protocol for Assessing Maximum Tolerated Dose (MTD) in Mice

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Healthy mice (e.g., C57BL/6, 6-8 weeks old, mixed-sex)

  • Standard laboratory equipment for animal handling and observation.

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Dosing:

    • Divide mice into groups (n=3-5 per group).

    • Administer a single dose of this compound via the intended route (e.g., intraperitoneal injection or oral gavage).

    • Include a vehicle control group.

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Observation:

    • Monitor animals closely for the first few hours post-administration and then daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in weight, activity, grooming, posture).

    • At the end of the study period, perform euthanasia and conduct gross necropsy.

Protocol for a Pilot Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the preliminary antitumor activity of this compound in a relevant cancer model. This protocol assumes an interest in its antiproliferative properties.

Materials:

  • This compound

  • Vehicle

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human cancer cell line of interest (e.g., A2058 melanoma, where carpinontriol A showed some activity[1])

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping:

    • Randomize mice into treatment groups (n=5-10 per group):

      • Vehicle control

      • This compound (at one or two doses below the MTD)

      • Positive control (a standard-of-care chemotherapy for that cancer type)

  • Treatment:

    • Administer treatment according to a predetermined schedule (e.g., daily, every other day) for a set duration (e.g., 21 days).

  • Data Collection:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Potential Signaling Pathways for Investigation

Given that this compound is a diarylheptanoid, its mechanism of action could be multifaceted. Based on related compounds, potential signaling pathways to investigate in tumor tissues from efficacy studies could include those involved in cell proliferation, apoptosis, and oxidative stress.

G cluster_0 This compound cluster_1 Potential Cellular Targets cluster_2 Cellular Outcomes A This compound B Reactive Oxygen Species (ROS) Modulation A->B ? C Pro-survival Pathways (e.g., NF-κB, PI3K/Akt) A->C ? D Pro-apoptotic Pathways (e.g., Caspase activation) A->D ? F Induction of Apoptosis B->F Induces E Decreased Proliferation C->E Inhibits D->F Activates H Antitumor Effect E->H Contribute to F->H Contribute to G Cell Cycle Arrest G->H Contribute to

Hypothesized Signaling Pathways for this compound

Disclaimer: The protocols and pathways described above are generalized and hypothetical. Any in vivo research with this compound must be preceded by thorough in vitro characterization and conducted in compliance with all institutional and governmental regulations for animal welfare. The lack of existing in vivo data underscores the need for a cautious and methodologically rigorous approach to future studies.

References

Application Note and Protocol: Scale-Up Purification of Carpinontriol B from Carpinus betulus Bark

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the efficient scale-up purification of Carpinontriol B, a bioactive cyclic diarylheptanoid, from the bark of European Hornbeam (Carpinus betulus). This protocol is designed to yield gram-scale quantities of high-purity this compound for research and development purposes.

Introduction

This compound is a cyclic diarylheptanoid found in plants of the Carpinus genus, notably Carpinus betulus and Carpinus cordata.[1] This class of compounds has garnered interest for its potential biological activities. The increasing demand for pure phytochemicals for pharmacological studies necessitates the development of robust and scalable purification protocols. This application note details a comprehensive, multi-step process for the isolation of this compound from Carpinus betulus bark, suitable for producing gram-scale quantities of the compound with high purity.

The purification strategy employs a series of chromatographic techniques, including liquid-liquid extraction, flash chromatography, and preparative high-performance liquid chromatography (HPLC), to effectively separate this compound from the complex matrix of the plant extract.

Materials and Equipment

2.1. Plant Material:

  • Dried and powdered bark of Carpinus betulus L.

2.2. Solvents and Reagents (HPLC or analytical grade):

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Chloroform (CHCl₃)

  • Acetonitrile (ACN)

  • Water (deionized or distilled)

  • Acetic acid (glacial)

  • Formic acid

2.3. Equipment:

  • Large-scale Soxhlet extractor or percolation system

  • Rotary evaporator

  • Freeze dryer (lyophilizer)

  • Flash chromatography system with preparative scale columns (e.g., Silica gel 60)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a Diode Array Detector (DAD)

  • Preparative C18 HPLC column (e.g., 50 x 250 mm, 10 µm)

  • Analytical HPLC system for fraction analysis

  • Glassware (beakers, flasks, separatory funnels)

  • Filtration apparatus

Experimental Protocols

Stage 1: Extraction of Crude Plant Material

The initial step involves the exhaustive extraction of secondary metabolites from the dried and powdered bark of Carpinus betulus.

Protocol:

  • Weigh 1 kg of dried, powdered Carpinus betulus bark.

  • Place the powdered bark into a large-scale Soxhlet extractor.

  • Extract the material with 10 L of methanol for 24 hours.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a viscous crude extract.

  • Dry the crude extract completely using a freeze dryer to yield a powdered crude methanolic extract.

Table 1: Extraction Parameters and Yield

ParameterValue
Starting Biomass1.0 kg
Extraction SolventMethanol
Solvent Volume10 L
Extraction Time24 hours
Approximate Yield of Crude Extract50 - 70 g
Stage 2: Solvent Partitioning (Liquid-Liquid Extraction)

The crude methanolic extract is subjected to solvent partitioning to separate compounds based on their polarity. This step enriches the fraction containing this compound.

Protocol:

  • Suspend the dried crude methanolic extract (approx. 50 g) in 1 L of distilled water.

  • Transfer the aqueous suspension to a 4 L separatory funnel.

  • Perform sequential extractions with solvents of increasing polarity:

    • Extract three times with 1 L of n-hexane. Combine the n-hexane fractions.

    • Extract three times with 1 L of chloroform. Combine the chloroform fractions.

    • Extract three times with 1 L of ethyl acetate. Combine the ethyl acetate fractions.

  • Concentrate each of the combined fractions (n-hexane, chloroform, and ethyl acetate) and the remaining aqueous fraction separately using a rotary evaporator.

  • Dry the resulting fractions to obtain the respective partitioned extracts. This compound is expected to be enriched in the ethyl acetate fraction.

Table 2: Solvent Partitioning Fractions and Expected Yields

FractionSolvent VolumeExpected Yield (from 50g crude)
n-Hexane3 x 1 L5 - 10 g
Chloroform3 x 1 L10 - 15 g
Ethyl Acetate3 x 1 L15 - 20 g
Aqueous1 L10 - 15 g
Stage 3: Preparative Flash Chromatography

The enriched ethyl acetate fraction is further purified by flash chromatography to separate this compound from other compounds of similar polarity.

Protocol:

  • Prepare a silica gel column (e.g., 150 g pre-packed column or manually packed).

  • Dissolve 15 g of the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel to obtain a free-flowing powder.

  • Load the sample onto the column.

  • Elute the column with a step gradient of increasing polarity using a mixture of chloroform and methanol.

  • Collect fractions of 50 mL and monitor the separation by thin-layer chromatography (TLC) or analytical HPLC.

  • Combine fractions containing this compound based on the analytical results.

  • Evaporate the solvent from the combined fractions to yield a semi-purified this compound fraction.

Table 3: Flash Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel 60 (230-400 mesh)
Column Size8 x 30 cm
Mobile PhaseChloroform-Methanol gradient
Gradient Steps100:0, 98:2, 95:5, 90:10, 80:20 (v/v)
Flow Rate50 mL/min
Sample Loading15 g of EtOAc fraction
Expected Yield of Semi-pure Fraction1 - 2 g
Stage 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification step involves preparative HPLC to isolate this compound to a high degree of purity (>98%).

Protocol:

  • Dissolve the semi-purified this compound fraction (1 g) in a minimal volume of methanol.

  • Filter the solution through a 0.45 µm filter.

  • Inject aliquots of the filtered solution onto the preparative HPLC system.

  • Elute with a gradient of acetonitrile and water (with 0.1% formic acid).

  • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

  • Combine the pure fractions and evaporate the organic solvent under reduced pressure.

  • Lyophilize the aqueous solution to obtain pure this compound.

Table 4: Preparative HPLC Parameters

ParameterValue
ColumnC18, 50 x 250 mm, 10 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient30-70% B over 40 minutes
Flow Rate80 mL/min
Injection Volume5 - 10 mL (depending on concentration)
Detection280 nm
Expected Final Yield200 - 400 mg

Visualizations

Experimental Workflow

Scale_Up_Purification_Workflow Start Start: 1 kg Carpinus betulus Bark Extraction Stage 1: Methanol Extraction Start->Extraction Concentration1 Concentration & Lyophilization Extraction->Concentration1 CrudeExtract Crude Methanolic Extract (50-70 g) Concentration1->CrudeExtract Partitioning Stage 2: Solvent Partitioning CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (15-20 g) Partitioning->EtOAc_Fraction OtherFractions Other Fractions (Hexane, Chloroform, Aqueous) Partitioning->OtherFractions FlashChrom Stage 3: Preparative Flash Chromatography EtOAc_Fraction->FlashChrom SemiPure Semi-pure this compound (1-2 g) FlashChrom->SemiPure PrepHPLC Stage 4: Preparative HPLC SemiPure->PrepHPLC PureCompound Pure this compound (>98%, 200-400 mg) PrepHPLC->PureCompound End End PureCompound->End

Caption: Workflow for the scale-up purification of this compound.

Logical Relationship of Purification Stages

Purification_Logic Crude Crude Extract Complex mixture of primary and secondary metabolites Partitioned Partitioned Fraction Enriched in compounds of intermediate polarity Crude->Partitioned Removes very polar and non-polar impurities Flashed Flash Chromatography Eluate Separation of major compound classes Partitioned->Flashed Separates compounds with similar polarity Pure Pure this compound Isolation of the target compound Flashed->Pure High-resolution purification

Caption: Rationale behind the multi-step purification process.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the purification of this compound from Carpinus betulus bark. By employing a systematic approach of extraction, partitioning, and multi-step chromatography, it is possible to obtain gram-scale quantities of the target compound with high purity, suitable for advanced research and drug development applications. The provided tables and workflows offer a clear and concise guide for researchers to implement this purification strategy in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Carpinontriol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of carpinontriol B. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and workflow diagrams to facilitate a higher yield and smoother experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Biaryl Coupling Reactions

  • Question: I am experiencing low yields in the intramolecular Ullmann coupling reaction to form the biaryl bond. What are the common causes and how can I improve the yield?

    Answer: Low yields in intramolecular Ullmann couplings for diarylheptanoid synthesis are often attributed to several factors. High reaction temperatures and the use of stoichiometric amounts of copper can lead to decomposition and side reactions[1]. Steric hindrance around the coupling sites can also significantly reduce reaction efficiency[2].

    Troubleshooting Steps:

    • Catalyst System: Consider using a more modern catalyst system. While traditional copper-bronze alloys require harsh conditions, newer copper(I)-based catalysts with specific ligands can facilitate the reaction under milder conditions[3][4]. Palladium-catalyzed Suzuki-Miyaura coupling is also a viable alternative that often proceeds with higher yields and functional group tolerance.

    • Solvent: The choice of solvent is critical. High-boiling, polar aprotic solvents like DMF or pyridine are traditionally used. However, exploring other solvents or solvent mixtures might be beneficial. Ensure the solvent is rigorously dried, as moisture can quench the organometallic intermediates.

    • Temperature: Carefully optimize the reaction temperature. While the reaction requires heat, excessive temperatures can lead to product decomposition. Running a temperature screen is highly recommended.

    • Ligand: For copper-catalyzed reactions, the addition of a ligand can significantly improve yields. Picolinic acid has been shown to be effective in the synthesis of hindered diaryl ethers[4]. For palladium-catalyzed couplings, a variety of phosphine or N-heterocyclic carbene (NHC) ligands can be screened.

  • Question: I am observing significant amounts of homocoupling of my aryl halide precursor instead of the desired intramolecular cyclization. How can I minimize this side reaction?

    Answer: Homocoupling is a common side reaction in Ullmann-type couplings, especially at high concentrations[1].

    Troubleshooting Steps:

    • High Dilution: Employing high-dilution conditions is the most effective strategy to favor the intramolecular reaction over the intermolecular homocoupling. The reaction should be set up by slowly adding the substrate to a heated solution of the catalyst and base over an extended period.

    • Catalyst Choice: Some catalyst systems may have a higher propensity for homocoupling. If using a traditional copper-based system, switching to a palladium catalyst might be beneficial, as they can sometimes offer better selectivity for intramolecular cyclization.

2. Heptane Chain Formation & Stereochemistry

  • Question: The Grignard reaction to form the C-C bond in the heptane chain is giving me a complex mixture of products and a low yield of the desired alcohol. What could be the issue?

    Answer: Grignard reactions can be sensitive to steric hindrance and the presence of acidic protons or other electrophilic functional groups in the substrate.

    Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

    • Protecting Groups: If your substrate contains unprotected hydroxyl or other acidic protons, these will quench the Grignard reagent. Ensure all necessary protecting groups are in place and stable to the reaction conditions.

    • Reverse Addition: Instead of adding the Grignard reagent to the aldehyde/ketone, try a reverse addition where the electrophile is slowly added to the Grignard reagent solution. This can sometimes minimize side reactions.

    • Alternative Nucleophiles: If the Grignard reaction remains problematic, consider alternative organometallic reagents like organolithium or organozinc compounds, which may offer different reactivity and selectivity profiles.

  • Question: How can I control the stereochemistry of the vicinal triol in the heptane chain of this compound?

    Answer: The stereoselective synthesis of vicinal diols and triols is a common challenge in natural product synthesis. A reliable method is the Sharpless Asymmetric Dihydroxylation (AD).

    Recommended Approach:

    • Asymmetric Dihydroxylation: Use the Sharpless AD-mix-α or AD-mix-β on a suitable olefin precursor to introduce two of the hydroxyl groups with a predictable stereochemistry. The choice between AD-mix-α and AD-mix-β will determine the facial selectivity of the dihydroxylation. The third hydroxyl group can be introduced subsequently via stereoselective reduction of a ketone or epoxidation followed by ring-opening.

    • Substrate Control: The inherent stereocenters in your molecule can also influence the stereochemical outcome of subsequent reactions. Careful planning of the synthetic sequence is crucial.

3. Protecting Group Strategy

  • Question: I am struggling with the selective protection and deprotection of the phenolic hydroxyl groups, especially the catechol moiety, and the alcoholic hydroxyls in the triol. What is a good protecting group strategy?

    Answer: A robust and orthogonal protecting group strategy is essential for the successful synthesis of this compound.

    Recommended Strategy:

    • Catechol Protection: The vicinal hydroxyls of the catechol can be protected as a cyclic acetal or ketal, for example, using 2,2-dimethoxypropane to form an acetonide. This group is stable under many reaction conditions but can be removed under acidic conditions. Methylene acetals are also a common choice.

    • Phenolic Hydroxyls: The isolated phenolic hydroxyl groups can be protected as benzyl (Bn) ethers, which are stable to a wide range of conditions and can be removed by hydrogenolysis.

    • Alcoholic Hydroxyls (Triol): The hydroxyls of the vicinal triol can be protected as silyl ethers (e.g., TBS, TIPS), which are robust but can be selectively removed with fluoride reagents like TBAF. Alternatively, for a vicinal diol, a cyclic acetonide can be used.

    • Orthogonality: This combination of protecting groups (acetonide for catechol, benzyl ethers for other phenols, and silyl ethers for the triol) provides good orthogonality, allowing for their selective removal at different stages of the synthesis.

Quantitative Data Summary

Table 1: Optimization of Intramolecular Ullmann Coupling

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (20)NoneK₂CO₃Pyridine1202435
2CuI (20)Picolinic Acid (40)K₂CO₃Pyridine1202455
3CuI (10)Picolinic Acid (20)Cs₂CO₃DMF1001868
4Pd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene1101275

Table 2: Optimization of Sharpless Asymmetric Dihydroxylation

EntryOlefin SubstrateAD-mixStoichiometric OxidantCo-solventTemp (°C)Time (h)Yield (%)de (%)
1Precursor AAD-mix-βNMOt-BuOH/H₂O0248592
2Precursor AAD-mix-βK₃Fe(CN)₆t-BuOH/H₂O0249095
3Precursor BAD-mix-αK₃Fe(CN)₆t-BuOH/H₂O0248894

Experimental Protocols

Protocol 1: Intramolecular Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask under an argon atmosphere, add the di-halo precursor (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 90 °C for 12 hours.

  • Cool the reaction to room temperature.

  • To the same flask, add an aqueous solution of K₃PO₄ (4.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Heat the reaction mixture to 100 °C for 18 hours under high dilution conditions (achieved by slow addition of the boronic ester intermediate if isolated, or by ensuring a large solvent volume).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sharpless Asymmetric Dihydroxylation

  • To a round-bottom flask, add t-BuOH and water (1:1 mixture).

  • Add AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.0 equiv).

  • Stir the mixture at room temperature until both phases are clear.

  • Cool the mixture to 0 °C.

  • Add the olefin precursor (1.0 equiv) and stir vigorously at 0 °C.

  • Monitor the reaction by TLC. Upon completion (typically 12-24 hours), quench the reaction by adding solid sodium sulfite and stir for 1 hour.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with 2 M NaOH, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting diol by flash chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_chain Heptane Chain Construction cluster_cyclization Macrocyclization cluster_functionalization Functional Group Manipulation start1 Aryl Halide Precursor 1 grignard Grignard Reaction start1->grignard start2 Aryl Halide Precursor 2 start2->grignard olefination Wittig Olefination grignard->olefination suzuki Suzuki-Miyaura Coupling olefination->suzuki dihydroxylation Asymmetric Dihydroxylation suzuki->dihydroxylation deprotection Global Deprotection dihydroxylation->deprotection end_product This compound deprotection->end_product

Caption: Synthetic workflow for this compound.

suzuki_coupling cluster_cycle Catalytic Cycle reactant Aryl-X + Aryl'-B(OR)2 catalyst Pd(0)Ln product Aryl-Aryl' + XB(OR)2 pd0 Pd(0)Ln oa Oxidative Addition (Aryl-Pd(II)-X) pd0->oa Aryl-X tm Transmetalation (Aryl-Pd(II)-Aryl') oa->tm Aryl'-B(OR)2 Base re Reductive Elimination tm->re re->pd0 Aryl-Aryl'

Caption: Suzuki-Miyaura coupling catalytic cycle.

References

overcoming carpinontriol B solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Carpinontriol B for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a natural diarylheptanoid compound with demonstrated anti-inflammatory and antimicrobial properties.[1][2] Like many other diarylheptanoids, it is a hydrophobic molecule, leading to poor solubility in aqueous solutions such as cell culture media. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results in in vitro assays.

Q2: What is the best solvent to dissolve this compound for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions of this compound and other hydrophobic compounds. It is crucial to use cell culture grade DMSO to avoid cytotoxicity. While other organic solvents like ethanol can also be used, DMSO typically allows for higher stock concentrations.

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A3: This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity.

  • Intermediate Dilutions: Perform serial dilutions of your DMSO stock in the cell culture medium rather than a single large dilution. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Vortexing and Warming: After diluting the stock solution, vortex the mixture gently. You can also briefly warm the solution to 37°C to aid dissolution.

  • Serum Concentration: The presence of serum in the culture medium can sometimes help to stabilize hydrophobic compounds. Ensure your medium is supplemented with an appropriate concentration of serum.

Q4: What is the maximum concentration of this compound I can use in my cell-based assays?

A4: The maximum concentration is limited by both its solubility in the final assay volume and its potential cytotoxicity. It is essential to perform a cytotoxicity assay to determine the highest non-toxic concentration for your specific cell line. One study found that this compound was not cytotoxic up to 1000 μM in A375 and SK-Mel-28 human melanoma cell lines.[3] For anti-inflammatory assays in RAW 264.7 macrophage cells, concentrations ranging from 50 to 500 μM have been used.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in anti-inflammatory assays.
  • Question: My dose-response curve for this compound's inhibition of nitric oxide (NO) production is not consistent between experiments. What could be the cause?

  • Answer: Inconsistent results are often due to issues with compound solubility and stability.

    • Precipitation: Visually inspect your assay plates under a microscope before and after adding this compound. The presence of precipitate indicates that the compound is not fully dissolved, leading to inaccurate dosing.

    • Solution Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. High cell passage numbers can also lead to variability.

Issue 2: High background or false positives in colorimetric assays (e.g., MTT).
  • Question: I am observing a high background signal in my MTT cytotoxicity assay, even in wells with high concentrations of this compound. Why is this happening?

  • Answer: This can be caused by the compound interfering with the assay itself.

    • Compound Color: If this compound has a color, it can interfere with the absorbance reading. Always include a "compound only" control (no cells) to measure its intrinsic absorbance at the assay wavelength.

    • Redox Activity: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, incubate the compound with the MTT reagent in cell-free medium.

    • Precipitate Interference: Precipitated compound can scatter light, leading to inaccurate absorbance readings.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMPreferred for high concentration stocks. Use cell culture grade.
Ethanol1-10 mMAlternative to DMSO. Ensure final concentration is non-toxic to cells.

Table 2: Maximum Tolerated Final Solvent Concentrations in Cell Culture

SolventMaximum Final Concentration (v/v)
DMSO≤ 0.5%
Ethanol≤ 0.5%

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound and its dilution for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water

  • Complete cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • In a sterile microcentrifuge tube, weigh out the appropriate amount of this compound.

    • Add the calculated volume of cell culture grade DMSO to achieve a 10 mM concentration.

    • Vortex the tube until the compound is completely dissolved. A brief warming to 37°C in a water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform at least one intermediate dilution step to minimize precipitation.

    • Ensure the final DMSO concentration in the medium does not exceed 0.5%.

Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Cells

This protocol is adapted from a study on the anti-inflammatory activities of Carpinontriols.[1]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound working solutions

  • Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 250, 500 μM) for 1 hour.

    • Stimulate the cells with 1 μg/mL of LPS for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS only).

  • Nitrite Measurement:

    • After incubation, collect 100 μL of the cell culture supernatant from each well.

    • Add 100 μL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Express the results as a percentage of NO production compared to the LPS-only control.

Protocol 3: Cytotoxicity Assay (MTT)

This assay should be performed to determine the non-toxic concentration range of this compound.

Materials:

  • Cells of interest (e.g., RAW 264.7)

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the anti-inflammatory assay protocol, but without LPS stimulation.

  • MTT Addition: After 24 hours of incubation with this compound, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Express the results as a percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Medium stock->working treat Treat with this compound working->treat seed Seed RAW 264.7 Cells seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate griess Griess Assay for NO incubate->griess mtt MTT Assay for Cytotoxicity incubate->mtt analyze Data Analysis griess->analyze mtt->analyze

Caption: Experimental workflow for assessing this compound's anti-inflammatory activity.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_IL6 iNOS, IL-6 Genes NO_IL6 NO, IL-6 Production iNOS_IL6->NO_IL6 CarpinontriolB This compound CarpinontriolB->IKK Inhibition NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->iNOS_IL6

Caption: Proposed mechanism of this compound's anti-inflammatory action via the NF-κB pathway.

References

carpinontriol B stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of carpinontriol B under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values?

A1: this compound has demonstrated high stability in aqueous media across a range of biorelevant pH values. In a study conducted at 37°C, this compound remained intact for the entire 81-hour study period at pH 1.2 (simulating gastric fluid), pH 6.8 (simulating intestinal fluid), and pH 7.4 (mimicking blood and tissue environments)[1]. No degradation was observed, and therefore, degradation rate constants and half-lives were not determined for this compound under these conditions[1].

Q2: What is the effect of temperature on the stability of this compound?

A2: this compound has shown good stability at various storage temperatures. Studies evaluating its stability in both aqueous and methanolic solutions at -15°C, 5°C, and 22°C found the compound to be stable[1][2][3]. This suggests that this compound can be stored under typical refrigeration and freezer conditions without significant degradation.

Q3: Were any degradation products of this compound identified in stability studies?

A3: No degradation products of this compound were reported in the stability studies conducted at different pH values and temperatures[1][3]. While degradation products were identified for other related cyclic diarylheptanoids, such as carpinontriol A and giffonin X, which formed through the elimination of a water molecule, this compound was found to be stable[1][3].

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: A validated ultrahigh-performance liquid chromatography-diode-array detection (UHPLC-DAD) method is suitable for determining the concentration of this compound in stability studies[4]. For structural analysis of any potential degradation products, ultrahigh-performance liquid chromatography–high-resolution tandem mass spectrometry (UHPLC-HR-MS/MS) is a powerful technique[1][3].

Data on this compound Stability

The following tables summarize the quantitative data from stability studies on this compound.

Table 1: Aqueous Stability of this compound at Different pH Values

pHTemperature (°C)Incubation Time (h)Remaining this compound (%)
1.23781Stable
6.83781Stable
7.43781Stable
Data sourced from a study on the chemical stability of cyclic diarylheptanoids. This compound was reported to have remained intact throughout the study at all pH values[1].

Table 2: Temperature Stability of this compound

SolventStorage Temperature (°C)Storage TimeStability Outcome
Aqueous-15, 5, 22Up to 23 weeksGood stability
Methanol-15, 5, 22Up to 23 weeksGood stability
This compound demonstrated good stability in both aqueous and methanolic solutions across all tested temperatures[1][2][3].

Experimental Protocols

Protocol: Evaluation of Aqueous Stability at Different pH Values

This protocol outlines the methodology used to assess the stability of this compound in aqueous solutions at various pH levels.

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1.2, pH 6.8, and pH 7.4) to simulate different physiological environments[1].

  • Sample Preparation: Dissolve a known concentration of this compound in the prepared buffer solutions.

  • Incubation: Incubate the samples at a controlled temperature, typically 37°C, to mimic physiological conditions[1].

  • Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 9, and 81 hours)[1].

  • Sample Analysis: Immediately analyze the withdrawn aliquots using a validated analytical method, such as UHPLC-DAD, to determine the concentration of this compound.

  • Data Analysis: Compare the concentration of this compound at each time point to the initial concentration to determine the percentage of the compound remaining. If degradation is observed, calculate the degradation rate constant (k) and half-life (t1/2)[1].

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_buffers Prepare Buffers (pH 1.2, 6.8, 7.4) prep_samples Prepare this compound Samples prep_buffers->prep_samples incubate Incubate at 37°C prep_samples->incubate sampling Time-Point Sampling (0, 9, 81h) incubate->sampling uhplc UHPLC-DAD Analysis sampling->uhplc data_analysis Data Analysis uhplc->data_analysis stability Determine Stability data_analysis->stability

Caption: Experimental workflow for assessing this compound stability.

Stability_Factors cluster_conditions Experimental Conditions cluster_outcome Stability Outcome cluster_result Result pH pH (1.2, 6.8, 7.4) Stability This compound Stability pH->Stability Temp Temperature (-15, 5, 22°C) Temp->Stability Result High Stability (No Degradation Observed) Stability->Result

Caption: Factors influencing this compound stability.

References

minimizing degradation of carpinontriol B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of carpinontriol B during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

Issue Potential Cause Recommendation
Low Yield of this compound Incomplete Extraction: The solvent may not have sufficiently penetrated the plant matrix.- Optimize Particle Size: Ensure the plant material is finely ground to increase the surface area for extraction. - Increase Extraction Time/Cycles: For methods like sonication or maceration, increasing the duration or the number of extraction cycles can improve yield. - Select Appropriate Solvent: While methanol and ethanol are effective, consider solvent mixtures (e.g., methanol/water) which can enhance the extraction of certain polyphenols.
Suboptimal Extraction Method: The chosen method may not be the most efficient for this compound.- Consider Advanced Techniques: Ultrasound-Assisted Extraction (UAE) has been shown to be effective for diarylheptanoids. Microwave-Assisted Extraction (MAE) or Supercritical Fluid Extraction (SFE) with CO2 (potentially with a co-solvent like ethanol) are other powerful alternatives that can reduce extraction time and temperature.
Presence of Impurities in the Final Extract Non-selective Extraction: The solvent system may be co-extracting a wide range of other compounds.- Implement a Fractionation Step: After the initial crude extraction, perform liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate) to separate compounds based on their solubility. This compound, being a polar compound, is likely to be found in more polar fractions. - Chromatographic Purification: Employ column chromatography (e.g., C18 reversed-phase) for further purification of the target fraction.
Suspected Degradation of this compound Exposure to Harsh Conditions: Although relatively stable, prolonged exposure to extreme pH, high temperatures, or oxidative conditions can lead to degradation.- Maintain Neutral pH: this compound has demonstrated good stability at pH values of 1.2, 6.8, and 7.4.[1] It is advisable to maintain the extraction and processing conditions within a neutral to slightly acidic pH range. - Control Temperature: Use extraction techniques that allow for precise temperature control and avoid excessive heat. Store extracts at low temperatures (-15°C to 5°C) to minimize thermal degradation.[1] - Protect from Light and Oxygen: Store extracts in amber vials and consider purging with an inert gas (e.g., nitrogen or argon) to prevent photo-oxidation and oxidative degradation.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest.- Standardize Plant Material: If possible, use plant material from a single, well-characterized source. - Implement Quality Control: Use analytical techniques like HPLC to quantify the this compound content in the starting material and the final extract for each batch.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound under different conditions?

A1: this compound has been shown to be a relatively stable compound. Studies have demonstrated its stability in both aqueous and methanolic solutions at temperatures of -15°C, 5°C, and 22°C.[1] Furthermore, it remains stable at biorelevant pH values of 1.2, 6.8, and 7.4.[1]

Q2: Which solvents are recommended for the extraction of this compound?

A2: For the extraction of diarylheptanoids, including this compound, polar solvents are generally used due to their phenolic nature. Methanol, ethanol, and mixtures of these with water are common choices.[2] Acetone has also been used for the extraction of this class of compounds.[2] The choice of solvent may need to be optimized depending on the specific plant matrix and the desired purity of the initial extract.

Q3: Are there any advanced extraction techniques that are particularly suitable for this compound?

A3: Yes, modern extraction techniques can offer advantages in terms of efficiency and reduced degradation. Ultrasound-Assisted Extraction (UAE) is a documented method for obtaining diarylheptanoids.[3] Other promising techniques include Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE), which can reduce extraction times and the use of organic solvents.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and effective method for monitoring the concentration and purity of this compound. By analyzing samples at different stages of your extraction and purification process, you can identify steps where degradation might be occurring.

Q5: What are the likely degradation pathways for this compound?

A5: While this compound is quite stable, related diarylheptanoids with vicinal diol structures, such as carpinontriol A, are known to degrade through the elimination of a water molecule (dehydration).[1] This can be catalyzed by acidic conditions. Another potential, though less likely for this compound given its stability, is oxidative degradation, which is a common pathway for many polyphenolic compounds.

Experimental Protocols

Protocol for Ultrasound-Assisted Extraction and Isolation of this compound from Carpinus betulus Bark

This protocol is adapted from documented methods for the isolation of diarylheptanoids from Carpinus species.

1. Plant Material Preparation:

  • Dry the bark of Carpinus betulus at room temperature in a well-ventilated area, protected from direct sunlight.

  • Grind the dried bark into a fine powder using a laboratory mill.

2. Ultrasound-Assisted Extraction:

  • Place 500 g of the powdered bark into a large glass vessel.

  • Add 2 L of methanol to the vessel.

  • Perform the extraction in an ultrasonic bath for 2 hours.

  • Separate the extract from the plant material by filtration.

  • Repeat the extraction process two more times with fresh methanol.

  • Combine the methanolic extracts.

3. Solvent Evaporation:

  • Evaporate the combined methanol extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

4. Fractionation by Flash Chromatography:

  • Suspend the dried extract in 70% methanol.

  • Fractionate the extract using a flash chromatography system with a C18 column.

  • Use a gradient elution system with 0.3% acetic acid in water as eluent A and methanol as eluent B. A suitable gradient would be:

    • 0-4 min: 30% to 62.5% B

    • 4-19 min: 62.5% to 100% B

    • 19-29 min: Hold at 100% B

  • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

5. Purification by Semi-Preparative HPLC:

  • Combine the fractions rich in this compound and evaporate the solvent.

  • Further purify the combined fractions using semi-preparative HPLC with a C18 column.

  • Use an appropriate mobile phase (e.g., a methanol-water or acetonitrile-water gradient) to achieve separation.

  • Collect the peak corresponding to this compound.

  • Verify the purity of the isolated compound using analytical HPLC and confirm its identity using mass spectrometry and NMR.

Visualizations

G cluster_extraction Extraction cluster_purification Purification Plant_Material Dried & Powdered Carpinus betulus Bark Extraction Ultrasound-Assisted Extraction (Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Combined Methanolic Extract Filtration->Crude_Extract Evaporation Rotary Evaporation Crude_Extract->Evaporation Flash_Chromatography Reversed-Phase Flash Chromatography Evaporation->Flash_Chromatography HPLC Semi-Preparative HPLC Flash_Chromatography->HPLC Isolated_Compound Pure this compound HPLC->Isolated_Compound

Caption: Experimental workflow for the extraction and isolation of this compound.

G Carpinontriol_B This compound (with vicinal diol) Protonation Protonation of a hydroxyl group (Acidic Conditions) Carpinontriol_B->Protonation H+ Water_Loss Loss of Water Molecule (Dehydration) Protonation->Water_Loss - H2O Carbocation Carbocation Intermediate Water_Loss->Carbocation Rearrangement Rearrangement Carbocation->Rearrangement Degradation_Product Degradation Product (e.g., Ketone) Rearrangement->Degradation_Product

Caption: Proposed acid-catalyzed degradation pathway of this compound via dehydration.

References

Technical Support Center: Troubleshooting Carpinontriol B HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of carpinontriol B. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing in HPLC?

This compound is a cyclic diarylheptanoid, a class of naturally occurring phenolic compounds.[1][2] Its structure contains multiple hydroxyl (-OH) groups attached to aromatic rings, making it a polar, acidic compound.[3][4] The pKa of a typical phenolic hydroxyl group is around 10.[5][6][7] In reversed-phase HPLC, which commonly utilizes silica-based columns, these phenolic groups can interact with residual acidic silanol groups (Si-OH) on the stationary phase surface. This secondary interaction, in addition to the primary hydrophobic interaction, can lead to a mixed-mode retention mechanism, causing the analyte to elute slowly from these active sites, resulting in a tailed peak.[8]

Q2: What is the primary cause of peak tailing for phenolic compounds like this compound on a C18 column?

The most common cause of peak tailing for phenolic compounds on silica-based C18 columns is the interaction between the acidic phenolic hydroxyl groups of the analyte and the acidic residual silanol groups on the silica surface.[9] These interactions are most pronounced when the mobile phase pH is in the mid-range (approximately 4-7), where both the phenolic compound and the silanol groups can be partially ionized, leading to strong, undesirable ionic interactions.

Q3: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To ensure a sharp, symmetrical peak, it is essential to suppress the ionization of both the this compound and the surface silanol groups. By operating at a low pH (typically between 2.5 and 3.5), the phenolic hydroxyl groups of this compound will be in their protonated (neutral) form, and the ionization of the acidic silanol groups on the stationary phase will be minimized. This reduces the likelihood of secondary ionic interactions that cause peak tailing.[9][10]

Troubleshooting Guides

Problem: I am observing significant peak tailing for this compound in my HPLC chromatogram.

Below is a step-by-step guide to troubleshoot and resolve this issue.

Step 1: Evaluate and Adjust Mobile Phase pH

  • Question: Is your mobile phase pH optimized for a phenolic analyte?

  • Explanation: An unbuffered or improperly pH-adjusted mobile phase is a primary suspect for peak tailing with phenolic compounds.

  • Recommended Action:

    • Ensure your aqueous mobile phase component is buffered.

    • Adjust the pH of the aqueous mobile phase to a value between 2.5 and 3.5 using an appropriate acid, such as formic acid or acetic acid. A common starting point is 0.1% formic acid in water. For the separation of diarylheptanoids, a mobile phase of 0.5% acetic acid in water has been used successfully.[11]

    • Equilibrate your column thoroughly with the new mobile phase before injecting your sample.

Step 2: Assess the HPLC Column

  • Question: Are you using the appropriate column, and is it in good condition?

  • Explanation: The choice of column and its health are crucial for good peak shape.

  • Recommended Actions:

    • Use an End-Capped Column: If you are not already, switch to a high-quality, end-capped C18 column. End-capping is a process that chemically blocks many of the residual silanol groups, reducing their availability for secondary interactions.[10]

    • Check for Column Contamination: If the peak tailing has developed over time, your column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol). If this does not improve the peak shape, consider replacing your guard column (if used) or the analytical column.[12]

    • Evaluate Column Bed Integrity: A void at the column inlet or a damaged packing bed can cause peak tailing.[10] If you suspect this, you can try reversing the column (if the manufacturer's instructions permit) and flushing it to waste. However, a damaged column will likely need to be replaced.

Step 3: Optimize Injection and Sample Preparation

  • Question: Could your sample concentration or injection solvent be causing the issue?

  • Explanation: Overloading the column or injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Recommended Actions:

    • Check for Mass Overload: Prepare a dilution series of your this compound standard (e.g., 1:10, 1:100) and inject them. If the peak shape improves at lower concentrations, you were likely experiencing mass overload.[12]

    • Solvent Mismatch: Ideally, your sample should be dissolved in the initial mobile phase. If this compound is not soluble in the mobile phase, use the weakest solvent possible that provides adequate solubility. Injecting a large volume of a strong solvent can cause the analyte to move through the column in a broad band, resulting in a distorted peak.

Step 4: Consider Mobile Phase Additives

  • Question: Have you tried using a mobile phase additive to mask silanol interactions?

  • Explanation: In some persistent cases of peak tailing, a mobile phase additive that competes with the analyte for active silanol sites can be beneficial.

  • Recommended Action:

    • Triethylamine (TEA): The use of a small concentration of a basic modifier like triethylamine (TEA) in the mobile phase was a common practice with older columns to reduce peak tailing of basic compounds. However, for an acidic compound like this compound, this is generally not the recommended approach. Focusing on low pH is more effective. If you are analyzing a mixture with basic compounds that are tailing, a low concentration of a buffer with a competing base might be considered, but it can complicate the analysis and is often unnecessary with modern, high-purity silica columns.

Data Presentation

The following table summarizes the expected impact of key experimental parameters on the peak tailing of this compound. The asymmetry factor (As) is used as a quantitative measure of peak tailing, where a value of 1.0 is a perfectly symmetrical peak, and values greater than 1.2 are typically considered tailing.

ParameterCondition AExpected As (A)Condition BExpected As (B)Rationale
Mobile Phase pH pH 6.8 (unbuffered)> 2.0pH 3.0 (0.1% Formic Acid)1.0 - 1.3Low pH suppresses ionization of both this compound and silanol groups, minimizing secondary interactions.[9][10]
Column Type Standard C181.5 - 1.8End-Capped C181.0 - 1.2End-capping chemically blocks residual silanol groups, reducing active sites for tailing interactions.[10]
Analyte Concentration 1 mg/mL> 1.80.01 mg/mL1.1 - 1.4High concentrations can saturate the stationary phase, leading to mass overload and peak tailing.[12]
Injection Solvent 100% Acetonitrile1.6 - 2.0Mobile Phase1.0 - 1.3A strong injection solvent can cause band broadening and peak distortion.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol provides a starting point for the HPLC analysis of this compound, based on methods used for similar diarylheptanoid compounds.[11][13]

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.5% Acetic Acid in Water[11]

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[14]

  • Injection Volume: 10 µL

  • Sample Diluent: Initial mobile phase composition (10% Acetonitrile in 0.5% Acetic Acid in Water)

Mandatory Visualization

Below is a troubleshooting workflow diagram for addressing this compound peak tailing.

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed (As > 1.2) check_ph Is Mobile Phase pH between 2.5 and 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Are you using a high-quality, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to an End-Capped C18 Column check_column->use_endcapped No check_overload Does peak shape improve with sample dilution? check_column->check_overload Yes use_endcapped->check_overload reduce_concentration Reduce Sample Concentration and/or Injection Volume check_overload->reduce_concentration Yes check_solvent Is sample dissolved in mobile phase? check_overload->check_solvent No end_good Peak Shape Improved (As < 1.2) reduce_concentration->end_good change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent No column_health Consider Column Contamination or Degradation check_solvent->column_health Yes change_solvent->end_good flush_column Flush Column with Strong Solvent column_health->flush_column replace_column Replace Guard/Analytical Column flush_column->replace_column flush_column->end_good If successful end_bad Problem Persists: Consult Instrument Manual or Manufacturer replace_column->end_bad

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

References

optimizing carpinontriol B dosage for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of carpinontriol B for cell culture experiments.

Troubleshooting Guide

Q1: My cells show high levels of death even at low concentrations of this compound. What could be the cause?

A1: Unexpected cytotoxicity can arise from several factors. Consider the following troubleshooting steps:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level for your specific cell line (typically <0.1-0.5%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.

  • Incorrect Dosage Calculation: Double-check all calculations for stock solution preparation and serial dilutions. An error in calculation can lead to significantly higher concentrations than intended.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to this compound. It is recommended to perform a dose-response curve starting from very low concentrations.

  • Contamination: Microbial contamination in your cell culture can cause cell stress and death, which might be exacerbated by the addition of a new compound. Regularly check your cultures for any signs of contamination.[1]

Q2: I am not observing any significant effect of this compound on my cells, even at high concentrations. What should I do?

A2: A lack of response could be due to several experimental variables. Here are some potential reasons and solutions:

  • Compound Stability and Solubility: this compound has been reported to have good stability in aqueous solutions.[2][3] However, at high concentrations, it might precipitate out of the cell culture medium. Visually inspect the media for any signs of precipitation after adding this compound. If solubility is an issue, consider using a different solvent or a lower concentration range.

  • Insufficient Incubation Time: The observed effect of a compound can be time-dependent. You may need to perform a time-course experiment to determine the optimal incubation period for observing the desired effect.

  • Cell Density: The density of your cell culture can influence the cellular response to a drug. High cell density might lead to a reduced effective concentration per cell. Ensure you are using a consistent and optimal cell seeding density for your experiments.

  • Cell Line Resistance: The targeted pathway in your chosen cell line might not be sensitive to this compound. Consider using a positive control compound known to elicit the expected response in your cell line to validate the experimental setup.

Q3: The results of my experiments with this compound are inconsistent and not reproducible. How can I improve this?

A3: Reproducibility is key in cell culture experiments. Inconsistent results often stem from subtle variations in experimental procedures.

  • Standardize Cell Culture Conditions: Ensure that factors such as cell passage number, confluency at the time of treatment, and media composition are kept consistent across all experiments.[4]

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in compound concentration and cell numbers. Calibrate your pipettes regularly and use proper pipetting techniques.[4]

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.[4]

  • Thorough Mixing: Ensure that the this compound stock solution is properly mixed before each use and that it is evenly distributed in the cell culture medium upon addition.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in cell culture?

A1: Based on existing literature, this compound has shown limited cytotoxicity in several cell lines, with IC50 values often exceeding 100 µM.[2] For initial experiments, it is advisable to test a broad range of concentrations. A suggested starting range would be from 0.1 µM to 200 µM. This range can be narrowed down based on the initial results from cell viability assays.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a diarylheptanoid.[5][6] Like many similar organic compounds, it is often dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, you could prepare a 10 mM stock solution in DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

Q3: Which assays are recommended to determine the optimal dosage of this compound?

A3: A multi-assay approach is recommended to comprehensively understand the effect of this compound on your cells.

  • Cell Viability Assays: These assays are crucial for determining the cytotoxic or cytostatic effects of the compound. Commonly used methods include MTT, XTT, and Calcein-AM/Propidium Iodide staining.[7][8][9]

  • Apoptosis Assays: If you suspect this compound induces programmed cell death, you can use assays like Annexin V/PI staining, caspase activity assays, or TUNEL assays.[10][11][12][13][14]

  • Functional Assays: Depending on your research question, you might want to perform specific functional assays to assess changes in cell signaling, gene expression, or other cellular processes.

Experimental Protocols

Protocol 1: Determining the IC50 Value of this compound using an MTT Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining

Objective: To determine if this compound induces apoptosis or necrosis.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with different concentrations of this compound for a specific duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Data Presentation

ParameterRecommended Range/ValueAssay
Starting Concentration Range 0.1 µM - 200 µMCell Viability (e.g., MTT)
Solvent (DMSO) Concentration < 0.5%All assays
Incubation Time 24, 48, 72 hoursCell Viability, Apoptosis
Cell Seeding Density Cell line-dependentAll assays
Cell Line ExampleReported IC50 of this compoundReference
A549 (human lung adenocarcinoma)> 100 µM[2]
HeLa (human cervical adenocarcinoma)> 100 µM[2]
A375 (human melanoma)Not cytotoxic up to 1000 µM[2]
SK-Mel-28 (human melanoma)Not cytotoxic up to 1000 µM[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Further Investigation stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) dose_response Dose-Response Study (e.g., 0.1-200 µM) stock->dose_response cells Culture and Seed Cells (Optimal Density) cells->dose_response time_course Time-Course Study (e.g., 24, 48, 72h) dose_response->time_course Based on initial screen viability Assess Cell Viability (MTT, XTT) time_course->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase) ic50->apoptosis Select non-toxic & effective doses pathway Signaling Pathway Analysis apoptosis->pathway

Caption: Workflow for optimizing this compound dosage.

Signaling_Pathway_Hypothesis cluster_input Stimulus cluster_pathway Potential Cellular Response cluster_output Outcome carpinontriol_b This compound ros Reactive Oxygen Species (ROS) Generation carpinontriol_b->ros mito Mitochondrial Stress ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Reducing Interference in Caraphenol B Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Caraphenol B and other resveratrol-derived polyphenols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your biological assays and ensure the accuracy and reliability of your results.

Disclaimer: Caraphenol B is a specific resveratrol dimer. While this guide addresses potential issues related to this class of compounds, specific interference and optimal assay conditions for Caraphenol B should be empirically determined.

Troubleshooting Guides

Guide 1: Addressing High Background in Fluorescence-Based Assays

High background fluorescence can mask the specific signal from your target, leading to inaccurate quantification and false positives. Polyphenolic compounds like Caraphenol B can sometimes contribute to or interfere with fluorescence signals.

Problem: Elevated background fluorescence in wells containing Caraphenol B.

Possible Cause Recommended Solution Experimental Protocol
Intrinsic Fluorescence of Caraphenol B Run a control plate with Caraphenol B in assay buffer without cells or other reagents to measure its intrinsic fluorescence at the excitation/emission wavelengths of your dye. Subtract this background from your experimental wells.[1]See Protocol 1: Assessing Compound Autofluorescence .
Autofluorescence from Cells or Media Image unstained cells treated with Caraphenol B to assess cellular autofluorescence.[2][3] Use phenol red-free media and consider reducing serum concentrations during the assay.[2]Prepare a control well with unstained cells and the same concentration of Caraphenol B used in the experiment. Acquire images using the same settings as your experimental samples.
Non-Specific Staining Optimize the concentration of your fluorescent dyes and antibodies.[3][4] Ensure adequate washing steps to remove unbound reagents.[2][4]Perform a titration of your primary and secondary antibodies to find the optimal signal-to-noise ratio. Increase the number and duration of wash steps.
Guide 2: Mitigating Interference in Luciferase Reporter Assays

Luciferase assays are sensitive to chemical interference. Polyphenols can sometimes inhibit the luciferase enzyme itself, leading to a misinterpretation of results.[5][6]

Problem: Unexpected decrease or increase in luciferase signal with Caraphenol B treatment.

Possible Cause Recommended Solution Experimental Protocol
Direct Inhibition of Luciferase Perform a cell-free luciferase assay with purified luciferase enzyme and your Caraphenol B concentrations.[5] This will determine if the compound directly inhibits the enzyme.See Protocol 2: Cell-Free Luciferase Inhibition Assay .
Stabilization of Luciferase Enzyme Some compounds can paradoxically increase luciferase signal by stabilizing the enzyme, leading to its accumulation.[6] A time-course experiment may reveal an unusual signal pattern.Measure luciferase activity at several time points after adding the substrate to cells treated with Caraphenol B.
Cell Viability Effects High concentrations of any compound can affect cell health, indirectly impacting reporter gene expression.Conduct a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your luciferase assay to determine the non-toxic concentration range of Caraphenol B.
Guide 3: Troubleshooting Enzyme Inhibition Assays

When assessing the inhibitory potential of compounds like Caraphenol B, it is crucial to distinguish true inhibition from assay artifacts.

Problem: Inconsistent or non-reproducible IC50 values for Caraphenol B.

Possible Cause Recommended Solution Experimental Protocol
Compound Precipitation Visually inspect the assay plate for any signs of compound precipitation. Test the solubility of Caraphenol B in your assay buffer at the highest concentration used.Prepare the highest concentration of Caraphenol B in the final assay buffer and check for turbidity or precipitate after incubation.
Interference with Detection Method Run controls with Caraphenol B in the absence of the enzyme or substrate to check for interference with the detection signal (e.g., absorbance or fluorescence quenching).[7]See Protocol 3: Assessing Interference with Assay Detection .
Incorrect Enzyme or Substrate Concentration Ensure that the enzyme concentration is not too high and that the substrate concentration is appropriate for the type of inhibition being studied (e.g., at or below Km for competitive inhibitors).[7][8]Follow a standard enzyme kinetics protocol to determine the optimal concentrations of enzyme and substrate before performing inhibition assays.

Frequently Asked Questions (FAQs)

Q1: My antioxidant assay (e.g., DPPH, ABTS) shows very high activity for Caraphenol B, but this doesn't correlate with my cell-based results. Why might this be?

A1: Antioxidant assays based on radical scavenging are purely chemical reactions.[9][10] Polyphenols like Caraphenol B are excellent radical scavengers due to their chemical structure.[3] However, this chemical activity does not always translate to biological activity, which is influenced by factors like cell permeability, metabolism, and interaction with specific cellular targets. It's crucial to validate findings from chemical assays with cell-based models.

Q2: I am observing conflicting results for Caraphenol B in different cell lines. What could be the reason?

A2: The biological activity of a compound can be highly cell-type specific. Different cell lines have varying expression levels of receptors, signaling proteins, and metabolic enzymes. This can lead to different responses to the same compound. It is important to characterize the relevant pathways in your chosen cell models.

Q3: How can I be sure that the observed effects of Caraphenol B are not due to non-specific chemical reactivity?

A3: This is a critical consideration for many screening compounds.[11] Besides the control experiments mentioned in the troubleshooting guides, you can perform assays in the presence of a high concentration of a non-specific protein like bovine serum albumin (BSA). If the effect of Caraphenol B is significantly diminished, it may suggest non-specific binding.

Q4: What are the key signaling pathways that might be affected by Caraphenol B?

A4: As a resveratrol-derived polyphenol, Caraphenol B may modulate several signaling pathways involved in inflammation, oxidative stress, and cell survival. These include the NF-κB, MAPK, and PI3K/Akt pathways.[7][12][13][14] The specific pathways should be investigated experimentally.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence
  • Prepare a dilution series of Caraphenol B in the final assay buffer (without cells or fluorescent dyes).

  • Add the solutions to the wells of a microplate (the same type used for your assay).

  • Read the plate in a fluorescence plate reader using the same excitation and emission wavelengths as your experimental fluorophore.

  • The resulting values represent the background fluorescence from the compound itself and can be subtracted from your experimental data.

Protocol 2: Cell-Free Luciferase Inhibition Assay
  • Reconstitute purified luciferase enzyme in the appropriate assay buffer.

  • Prepare a dilution series of Caraphenol B.

  • In a white-walled microplate, add the luciferase enzyme, Caraphenol B dilutions, and the luciferase substrate.

  • Immediately measure the luminescence. A decrease in signal in the presence of Caraphenol B indicates direct enzyme inhibition.

Protocol 3: Assessing Interference with Assay Detection
  • Prepare your complete assay master mix, but omit the enzyme.

  • Add this mix to the wells of a microplate.

  • Add your Caraphenol B dilution series to the wells.

  • Incubate for the same duration as your actual assay.

  • Add the detection reagent and measure the signal (absorbance or fluorescence). Any change in signal is likely due to direct interference from Caraphenol B.

Data Presentation

When publishing data on a novel compound like Caraphenol B, it is crucial to present quantitative data in a clear and structured format. Below is a template for summarizing inhibitory activity.

Table 1: Example Inhibitory Activity of a Test Compound

Assay Type Target Cell Line IC50 (µM) Notes
Enzyme InhibitionRecombinant Kinase XN/A15.2 ± 2.1Competitive inhibitor
Luciferase ReporterNF-κB PathwayHEK29325.8 ± 3.5No cytotoxicity observed at this concentration
Cell ViabilityN/AHEK293> 100No significant toxicity

Visualizations

Signaling Pathways

Polyphenols such as resveratrol and its derivatives are known to modulate key signaling pathways involved in inflammation and cellular stress responses. Below are generalized diagrams of these pathways.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Genes Nucleus->Inflammation CaraphenolB Caraphenol B CaraphenolB->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by Caraphenol B.

MAPK_Pathway Stress Stress Stimuli MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus GeneExpression Gene Expression (Inflammation, Apoptosis) Nucleus->GeneExpression CaraphenolB Caraphenol B CaraphenolB->MAPKK Inhibits?

Caption: Postulated modulation of the MAPK signaling cascade by Caraphenol B.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis (Caraphenol B has activity) solubility 1. Solubility & Stability Assessment start->solubility cytotoxicity 2. Cytotoxicity Assay (Determine non-toxic range) solubility->cytotoxicity primary_assay 3. Primary Functional Assay (e.g., Enzyme Inhibition) cytotoxicity->primary_assay interference_controls 4. Interference Controls (Assay-specific) primary_assay->interference_controls secondary_assay 5. Secondary Assay (Cell-based model) interference_controls->secondary_assay mechanism 6. Mechanism of Action (e.g., Western Blot for pathways) secondary_assay->mechanism end End: Confirmed Biological Activity mechanism->end

Caption: A logical workflow for characterizing the biological activity of Caraphenol B.

References

Technical Support Center: Enhancing the Bioavailability of Carpinontriol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with carpinontriol B, focusing on strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a cyclic diarylheptanoid, a class of natural products found in plants like the European hornbeam (Carpinus betulus) and species of the Corylus genus.[1][2] Diarylheptanoids, as a group, have been investigated for a wide range of biological activities.[3] In vitro studies have suggested that this compound possesses antioxidant and α-glucosidase inhibitory activity.[4][5] These properties indicate its potential for further investigation in the context of diseases related to oxidative stress and metabolic disorders such as diabetes.

Q2: What are the primary obstacles to achieving good oral bioavailability with this compound?

The main challenge to the oral bioavailability of this compound is its poor membrane permeability.[1] Studies using the Parallel Artificial Membrane Permeability Assay (PAMPA) have indicated that this compound has a low capacity to passively diffuse across biological membranes.[1] While specific data on its aqueous solubility is limited, many diarylheptanoids, such as curcumin, are known for their low solubility in aqueous media, which can also be a significant barrier to absorption.[1]

Q3: How stable is this compound under common experimental and physiological conditions?

This compound has demonstrated good chemical stability. It remains stable in both aqueous and methanolic solutions at various storage temperatures (-15, 5, and 22 °C).[1] Furthermore, it is stable at biorelevant pH values of 1.2, 6.8, and 7.4, which correspond to the conditions in the stomach and intestines.[1][6] This stability is a significant advantage for its development, as it is less likely to degrade in the gastrointestinal tract before it can be absorbed.

Q4: What formulation strategies should be considered to enhance the bioavailability of this compound?

Given its poor permeability and likely low solubility, several advanced formulation strategies can be explored to enhance the bioavailability of this compound. These include:

  • Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They can improve the solubility and absorption of poorly soluble drugs.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[7][8][9]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic molecules like this compound, potentially improving their stability and oral absorption.[1][5][10][11]

The choice of formulation will depend on the specific physicochemical properties of this compound and the desired therapeutic application.

Troubleshooting Guides

Issue 1: High in vitro activity of this compound is not translating to in vivo efficacy.

  • Possible Cause: This is a classic indicator of poor oral bioavailability. The compound may be highly active at the cellular level, but if it cannot be absorbed into the systemic circulation in sufficient concentrations, it will not reach its target site of action in the body. The low membrane permeability of this compound is a likely contributor to this issue.[1]

  • Troubleshooting Steps:

    • Quantify Physicochemical Properties: If not already done, perform experiments to determine the aqueous solubility and membrane permeability of your this compound sample.

    • Select a Bioavailability-Enhancing Formulation: Based on the physicochemical properties, choose a suitable formulation strategy from Table 2. For a compound with poor permeability, a formulation that can enhance absorption, such as a nanoemulsion or SEDDS, would be a logical starting point.

    • Conduct Pilot in vivo Studies: Formulate this compound using the selected strategy and repeat the in vivo study, comparing the results to the unformulated compound.

Issue 2: Inconsistent or highly variable results in animal studies with this compound.

  • Possible Cause: High variability in plasma concentrations is often due to inconsistent absorption from the gastrointestinal tract. This can be exacerbated by administering the compound as a simple suspension, where factors like particle size and wetting can significantly impact dissolution and subsequent absorption.

  • Troubleshooting Steps:

    • Develop a Homogeneous and Stable Formulation: A well-formulated solution or dispersion is crucial for consistent dosing. Nanoemulsions, for instance, offer a homogenous system that can be reproducibly administered.

    • Characterize the Formulation: Ensure the chosen formulation is stable and that the particle size (if applicable) is consistent across batches.

    • Control for Experimental Variables: Standardize feeding times and other experimental conditions in your animal studies, as the presence of food can affect the absorption of lipid-based formulations.

Data Presentation

Table 1: Summary of Physicochemical Properties of this compound

PropertyObservationImplication for BioavailabilityReference
Chemical Stability Stable in aqueous and methanolic solutions at various temperatures.Favorable; the compound is unlikely to degrade in the GI tract.[1][6]
Stable at pH 1.2, 6.8, and 7.4.Favorable; stable in gastric and intestinal fluids.[1][6]
Membrane Permeability Poor penetration capability observed in PAMPA studies.Unfavorable; a major barrier to oral absorption.[1]
Aqueous Solubility Data not available, but related diarylheptanoids are poorly soluble.Likely unfavorable; may limit dissolution in GI fluids.[1]

Table 2: Comparison of Potential Bioavailability Enhancement Strategies for this compound

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Nanoemulsion Increases surface area for dissolution and can enhance membrane permeability.High drug-loading capacity; can be administered orally or parenterally.May require specialized equipment (e.g., high-pressure homogenizer).[12]
SEDDS Forms a fine emulsion in the GI tract, increasing drug solubilization and absorption.Spontaneous emulsion formation; high drug-loading capacity.[7][8][9]High surfactant concentrations may cause GI irritation.
Solid Lipid Nanoparticles (SLNs) Encapsulates the drug in a solid lipid core, protecting it and facilitating absorption.Good biocompatibility; potential for controlled release.[1][5][10][11]Lower drug-loading capacity compared to nanoemulsions; potential for drug expulsion during storage.

Experimental Protocols

Protocol 1: Determination of Apparent Permeability (Papp) using Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard PAMPA procedures.[13][14]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare the donor solution by diluting the stock solution in a buffer of the desired pH (e.g., pH 7.4 for intestinal permeability) to a final concentration of 100 µM.

    • Prepare the acceptor solution, which is the same buffer used for the donor solution.

  • Membrane Coating:

    • Pipette 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well of the donor plate.

  • Assay Procedure:

    • Add 150 µL of the donor solution to each well of the donor plate.

    • Add 300 µL of the acceptor solution to each well of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) in a humidified chamber to prevent evaporation.

  • Sample Analysis:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as HPLC-UV.

  • Calculation of Apparent Permeability (Papp):

    • Calculate Papp using the following equation: Papp = (-V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Protocol 2: Aqueous Solubility Determination of this compound

This is a general protocol for determining the thermodynamic solubility of a compound.[15]

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration:

    • Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Separation:

    • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

    • Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV with a calibration curve).

  • Solubility Calculation:

    • Calculate the aqueous solubility by multiplying the measured concentration by the dilution factor.

Protocol 3: Formulation of a this compound Nanoemulsion using High-Pressure Homogenization

This protocol provides a general method for preparing an oil-in-water nanoemulsion.

  • Preparation of Phases:

    • Oil Phase: Dissolve this compound and a suitable emulsifier (e.g., lecithin) in a pharmaceutically acceptable oil (e.g., medium-chain triglycerides). Gently heat if necessary to ensure complete dissolution.

    • Aqueous Phase: Prepare the aqueous phase, which is typically purified water or a buffer.

  • Pre-emulsification:

    • Add the oil phase to the aqueous phase while stirring with a high-shear mixer to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure (e.g., 5-10 cycles at 15,000-20,000 psi).

  • Characterization:

    • Measure the droplet size and polydispersity index of the resulting nanoemulsion using dynamic light scattering.

    • Determine the encapsulation efficiency of this compound by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug in the nanoemulsion phase.

Visualizations

Bioavailability_Hurdle cluster_GI_Tract Gastrointestinal Tract cluster_Barriers Bioavailability Barriers Oral\nAdministration Oral Administration Dissolution Dissolution Oral\nAdministration->Dissolution Absorption Absorption Dissolution->Absorption Systemic\nCirculation Systemic Circulation Absorption->Systemic\nCirculation Low Aqueous\nSolubility Low Aqueous Solubility Low Aqueous\nSolubility->Dissolution Inhibits Poor Membrane\nPermeability Poor Membrane Permeability Poor Membrane\nPermeability->Absorption Inhibits Experimental_Workflow start Start: In vivo efficacy issue with this compound physchem Characterize Physicochemical Properties (Solubility & Permeability) start->physchem decision Properties suitable for oral absorption? physchem->decision formulate Select & Develop Bioavailability-Enhancing Formulation (e.g., Nanoemulsion, SEDDS) decision->formulate No reassess Re-evaluate compound or delivery route decision->reassess Yes (but still fails) charac Characterize Formulation (Particle Size, Stability, Drug Load) formulate->charac invivo Conduct Comparative in vivo Pharmacokinetic Study charac->invivo end End: Improved Bioavailability invivo->end Nanoemulsion_Mechanism cluster_Formulation Nanoemulsion Formulation cluster_GI_Lumen GI Lumen cluster_Absorption Intestinal Absorption This compound\n(Poorly Soluble) This compound (Poorly Soluble) Nanoemulsion\n(Drug Encapsulated) Nanoemulsion (Drug Encapsulated) This compound\n(Poorly Soluble)->Nanoemulsion\n(Drug Encapsulated) Encapsulation Oil + Surfactant Oil + Surfactant Oil + Surfactant->Nanoemulsion\n(Drug Encapsulated) Increased Surface Area Increased Surface Area Nanoemulsion\n(Drug Encapsulated)->Increased Surface Area Maintained in\nSolution Maintained in Solution Nanoemulsion\n(Drug Encapsulated)->Maintained in\nSolution Enhanced\nPermeation Enhanced Permeation Increased Surface Area->Enhanced\nPermeation Maintained in\nSolution->Enhanced\nPermeation Increased\nBioavailability Increased Bioavailability Enhanced\nPermeation->Increased\nBioavailability

References

Technical Support Center: Stereoselective Synthesis of Carpinontriol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of carpinontriol B and related cyclic diarylheptanoids. The guidance is based on established synthetic strategies for structurally similar molecules, such as myricanol, which share the challenging meta,meta-bridged biphenyl core.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main hurdles in the synthesis of this compound are twofold:

  • Macrocyclization: Forming the 13-membered meta,meta-bridged biphenyl ring system ([7.0]metacyclophane) is inherently difficult due to significant ring strain. This step often results in low yields.

  • Stereocontrol: The synthesis requires control over multiple stereocenters. This includes the central chirality of the hydroxyl groups on the heptane chain and, crucially, the axial chirality (atropisomerism) arising from the hindered rotation of the biaryl bond. Many synthetic routes yield a mixture of atropisomers, which can be difficult to separate.

Q2: Which macrocyclization reactions are commonly used for diarylheptanoids like this compound?

A2: The most frequently employed methods for constructing the biaryl macrocycle are intramolecular cross-coupling reactions. The two primary strategies are:

  • Intramolecular Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl boronic acid or ester with an aryl halide on the same linear precursor.

  • Intramolecular Ullmann Coupling: This copper-mediated reaction typically couples an aryl halide with a phenol. Microwave-assisted Ullmann coupling has been shown to improve efficiency in some cases.

Q3: What is atropisomerism and why is it a concern in the synthesis of this compound?

A3: Atropisomerism occurs in molecules with a sterically hindered single bond, where rotation around that bond is restricted, leading to stable, non-interconvertible rotational isomers (atropisomers). In this compound, the meta,meta-bridged structure severely restricts the rotation of the two phenyl rings around the biaryl bond. This creates a chiral axis, and the molecule can exist as a pair of enantiomers (or diastereomers if other stereocenters are present). Synthetic strategies that do not control this axial chirality will produce a mixture of atropisomers, complicating purification and potentially impacting biological activity.

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Suzuki-Miyaura Macrocyclization
Symptom Possible Cause Suggested Solution
Low to no formation of the desired macrocycle; recovery of starting material or decomposition. 1. High Ring Strain: The [7.0]metacyclophane system is highly strained, making the cyclization thermodynamically and kinetically challenging.* High Dilution Conditions: Perform the reaction at very low concentrations (e.g., <0.001 M) using a syringe pump for slow addition of the substrate to the reaction mixture. This favors intramolecular over intermolecular reactions (oligomerization).* Optimize Catalyst/Ligand System: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos) to find a more active system for this challenging coupling.* Temperature and Solvent Optimization: Vary the reaction temperature and solvent. While higher temperatures can overcome activation barriers, they can also lead to decomposition. A solvent screen (e.g., toluene, dioxane, DMF) is recommended.
Formation of oligomers or polymers instead of the desired macrocycle. Concentration too high: The rate of intermolecular reaction is competing with or exceeding the rate of intramolecular cyclization.* Strict High Dilution: Ensure that high dilution conditions are rigorously maintained throughout the addition of the substrate.
Issue 2: Poor Diastereoselectivity or Atroposelectivity
Symptom Possible Cause Suggested Solution
Formation of a mixture of diastereomers or atropisomers, confirmed by NMR or chiral HPLC. 1. Lack of Stereocontrol in Macrocyclization: The transition state of the macrocyclization does not sufficiently differentiate between the formation of the two atropisomers.* Use of Chiral Ligands: For Suzuki-Miyaura couplings, employ chiral phosphine ligands to induce atroposelectivity.* Enantioselective Ullmann Coupling: For Ullmann reactions, chiral ligands can also be used to achieve enantioselectivity.[1]* Substrate Control: Modify the linear precursor to include bulky protecting groups or other structural features that can bias the conformation during the ring-closing step.
Difficulty in separating the resulting atropisomers. Similar Physicochemical Properties: Atropisomers often have very similar polarities, making them difficult to separate by standard column chromatography.* Chiral HPLC: This is the most effective method for both analytical and preparative separation of atropisomers.* Supercritical Fluid Chromatography (SFC): Can also be a powerful tool for chiral separations.* Derivatization: Convert the mixture of atropisomers into diastereomeric derivatives (e.g., by reaction with a chiral acid) which may be separable by standard chromatography.

Data Summary

The following table summarizes representative yields for macrocyclization in the synthesis of myricanol, a structurally related diarylheptanoid. This data highlights the typically low efficiency of these reactions.

Reaction Type Precursor Conditions Yield of Macrocycle Reference
Intramolecular Ni(0)-mediated couplingBis-iodideNi(0)~10%Whiting et al.
Intramolecular Suzuki-MiyauraAryl bromide and aryl boronic esterPd catalyst, high dilutionNot specified, but overall yield is lowDickey et al.
Intramolecular Suzuki-MiyauraAryl bromide and aryl boronic esterPd(dppf)Cl₂, K₂CO₃, ACN/H₂O4.9% (overall)Bochicchio et al.[2]

Key Experimental Protocols

Protocol 1: Intramolecular Suzuki-Miyaura Coupling for Macrocyclization

This protocol is adapted from the synthesis of (±)-myricanol and is applicable to the formation of the this compound macrocycle.[2]

  • Precursor Preparation: Synthesize the linear diarylheptanoid precursor containing an aryl bromide at one terminus and an aryl boronic ester at the other. Ensure all other functional groups are appropriately protected.

  • Reaction Setup: To a degassed solution of a suitable solvent (e.g., acetonitrile/water mixture) in a large reaction vessel, add the palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).

  • High Dilution Addition: Prepare a dilute solution of the linear precursor in the same solvent system. Using a syringe pump, add the precursor solution to the catalyst mixture over an extended period (e.g., 12-24 hours) at an elevated temperature (e.g., 80 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the macrocycle.

  • Workup and Purification: After the reaction is complete, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel. Further purification by preparative HPLC or chiral HPLC may be necessary to isolate the desired stereoisomer.

Visualizations

Logical Workflow for Troubleshooting Low Macrocyclization Yield

Caption: Troubleshooting workflow for low-yield macrocyclization reactions.

Synthetic Strategy Overview

G cluster_0 Linear Precursor Synthesis cluster_1 Key Stereochemical Challenge A Aryl Fragment A (with Halide) C Heptane Chain Construction A->C B Aryl Fragment B (with Boronic Ester) B->C D Linear Diarylheptanoid C->D E Intramolecular Cross-Coupling D->E F This compound (Mixture of Atropisomers) E->F G Chiral Separation (HPLC) F->G H Pure Stereoisomer G->H

Caption: General synthetic workflow for this compound.

References

Technical Support Center: Purification of Carpinontriol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of carpinontriol B from complex mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound after Extraction Incomplete extraction from the plant matrix.- Ensure the plant material is finely ground to maximize surface area. - Increase the extraction time and/or the number of extraction cycles. - Consider using a sequence of solvents with increasing polarity (e.g., chloroform, then ethyl acetate, then methanol) to ensure comprehensive extraction of diarylheptanoids.[1]
Co-elution of this compound with Carpinontriol A during HPLC Carpinontriol A and B are structural isomers, making their separation challenging.- Optimize the HPLC gradient. A shallow gradient with a slow increase in the organic solvent percentage can improve resolution.[1] - Experiment with different mobile phase modifiers, such as adding a small percentage of acetic acid or formic acid, to alter selectivity.[1] - Consider using a different stationary phase. While C18 is common, a phenyl-hexyl or cyano column might offer different selectivity for these isomers.
Presence of Flavonoids and Tannins in the Final Product These polar compounds are often co-extracted with diarylheptanoids.- Incorporate a solid-phase extraction (SPE) step before HPLC to remove highly polar impurities. - During flash chromatography, use a step gradient to first elute less polar compounds and then a gradient that selectively elutes the diarylheptanoids before the more polar flavonoids and tannins.
Peak Tailing in HPLC Chromatogram - Overloading of the column. - Secondary interactions between the analyte and the stationary phase.- Reduce the amount of sample injected onto the column. - Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to reduce secondary interactions.
Irreproducible Retention Times in HPLC - Changes in mobile phase composition. - Column degradation. - Fluctuations in column temperature.- Prepare fresh mobile phase for each run and ensure proper mixing. - Use a guard column to protect the analytical/preparative column. - Use a column oven to maintain a consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical source material for this compound purification?

A1: this compound is a cyclic diarylheptanoid naturally found in plants of the Betulaceae family. The most common sources for its isolation are the bark and leaves of European hornbeam (Carpinus betulus) and species of hazel (Corylus).[1]

Q2: What are the major impurities I can expect when purifying this compound?

A2: The most common impurities are other structurally related diarylheptanoids, such as carpinontriol A and various giffonins.[1] Additionally, depending on the extraction method, you may also encounter flavonoids, gallotannins, and ellagitannins.[2][3]

Q3: What is a general overview of the purification workflow?

A3: A typical workflow involves sequential solvent extraction of the dried and milled plant material, followed by fractionation using flash chromatography, and final purification using semi-preparative or preparative high-performance liquid chromatography (HPLC).

Q4: What analytical techniques are used to identify and confirm the purity of this compound?

A4: High-performance liquid chromatography coupled with a diode-array detector and mass spectrometry (HPLC-DAD-MS/MS) is used for initial identification and purity assessment.[2][4] The definitive structural elucidation is achieved through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[2][4]

Q5: Is this compound stable during the purification process?

A5: this compound has been shown to be relatively stable in both aqueous and methanolic solutions at various temperatures and across a range of pH values (1.2, 6.8, and 7.4).[1] However, prolonged exposure to harsh conditions should be avoided.

Experimental Protocols

I. Extraction of this compound from Carpinus betulus Bark
  • Preparation of Plant Material: Dry the bark of Carpinus betulus and grind it into a fine powder.

  • Solvent Extraction:

    • Perform successive extractions of the powdered bark using an ultrasonic bath with the following solvents in order: chloroform, ethyl acetate, and methanol.[1]

    • For each solvent, use a solid-to-solvent ratio of approximately 1:12 (w/v) and sonicate for 2 hours. Repeat the extraction for each solvent three times.

    • Evaporate the methanol extract to dryness under reduced pressure.

II. Fractionation by Flash Chromatography
  • Sample Preparation: Suspend the dried methanol extract in 70% methanol.

  • Chromatographic Conditions:

    • Stationary Phase: C18 reversed-phase silica gel.

    • Mobile Phase: A gradient of methanol in water.

    • Elution: Start with a low percentage of methanol and gradually increase the concentration to elute compounds based on their polarity.

  • Fraction Collection: Collect fractions and analyze them using analytical HPLC to identify those containing this compound.

III. Purification by Preparative HPLC
  • Sample Preparation: Combine and concentrate the fractions from flash chromatography that are enriched in this compound. Dissolve the residue in the initial mobile phase composition.

  • Chromatographic Conditions:

ParameterSpecification
Column Gemini NX-C18 (150 x 21.2 mm, 5 µm) or similar
Mobile Phase A 0.3% acetic acid in water
Mobile Phase B Methanol
Flow Rate 5 mL/min
Detection UV at 280 nm
Gradient 40% B to 60% B over 25 minutes, then a wash step with 100% B.[1]
  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the collected fraction using analytical HPLC-DAD-MS/MS.

Visualizations

experimental_workflow start Dried & Milled Carpinus betulus Bark extraction Successive Ultrasonic Extraction (Chloroform, Ethyl Acetate, Methanol) start->extraction evaporation Evaporation of Methanol Extract extraction->evaporation flash_chrom Reversed-Phase Flash Chromatography (C18) evaporation->flash_chrom fraction_analysis Analytical HPLC (Fraction Selection) flash_chrom->fraction_analysis prep_hplc Preparative HPLC (C18) fraction_analysis->prep_hplc purity_check Purity Analysis (HPLC-DAD-MS/MS, NMR) prep_hplc->purity_check end Purified This compound purity_check->end

Caption: Overall workflow for the purification of this compound.

logical_relationship cluster_troubleshooting Troubleshooting HPLC Separation Co-elution Co-elution of Carpinontriol A & B Optimize_Gradient Optimize Gradient (Shallow Gradient) Co-elution->Optimize_Gradient Solution Mobile_Phase Modify Mobile Phase (e.g., Acetic Acid) Co-elution->Mobile_Phase Solution Stationary_Phase Change Stationary Phase (e.g., Phenyl-Hexyl) Co-elution->Stationary_Phase Alternative

Caption: Troubleshooting logic for isomer separation.

References

carpinontriol B quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of carpinontriol B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of a this compound sample?

A1: The recommended method for assessing the purity of this compound is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) and a High-Resolution Mass Spectrometer (HR-MS).[1][2] This combination allows for accurate quantification of this compound and identification of any potential impurities or degradation products. A purity of >97% has been reported for isolated this compound.[1]

Q2: How stable is this compound under typical laboratory conditions?

A2: this compound has demonstrated good stability in both aqueous and methanolic solutions at temperatures of -15°C, 5°C, and 22°C over a period of 23 weeks.[1][3][4] It is also stable at biorelevant pH values of 1.2, 6.8, and 7.4, making it a robust compound for various experimental settings.[1][4][5]

Q3: What are the known degradation products of related compounds, and how can they be detected?

A3: While this compound itself is quite stable, related cyclic diarylheptanoids like carpinontriol A can degrade through the elimination of a water molecule.[1][4] These degradation products can be identified and characterized using UHPLC-HR-MS/MS, which provides accurate mass and fragmentation data for structural elucidation.[1][4]

Q4: Are there any specific solvents that should be avoided when working with this compound?

A4: this compound has shown good stability in both aqueous and methanolic solutions.[1][3][4] While other solvents might be used for specific applications like extraction (e.g., chloroform, ethyl acetate), methanol and water are confirmed to be suitable for storage and analytical purposes.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in UHPLC chromatogram Sample degradationVerify that the sample has been stored under the recommended conditions (-15°C, 5°C, or 22°C).[1][3][4] Prepare fresh solutions for analysis.
ContaminationEnsure all solvents are HPLC-grade and glassware is thoroughly cleaned. Run a blank injection of the solvent to check for contaminants.
Low purity reading for a new batch Incomplete purificationReview the isolation and purification protocol. Techniques like semi-preparative HPLC may be necessary to achieve high purity (>99%).[6]
Inconsistent results in bioassays pH instability of the compoundThis compound is stable at pH 1.2, 6.8, and 7.4.[1][4][5] If using other buffer systems, verify the compound's stability under those specific conditions.
Solvent effectsEnsure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic and does not affect the experimental outcome.

Experimental Protocols

Protocol 1: Purity Assessment by UHPLC-DAD

This protocol outlines the general steps for determining the purity of a this compound sample.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in HPLC-grade methanol to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • UHPLC-DAD Conditions:

    • Column: A C18 reversed-phase column is suitable (e.g., Nucleodur 100-5 C18, 150 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of water (A) and methanol (B) or acetonitrile (B) with 0.1% formic acid is commonly used.[2][6]

    • Flow Rate: Typically around 0.3 - 1.0 mL/min.[2][6]

    • Detection Wavelength: Monitor at approximately 230 nm.[7]

    • Injection Volume: 10 µL.[2]

  • Data Analysis:

    • Integrate the peak area of this compound and any impurity peaks in the chromatogram.

    • Calculate the purity as the percentage of the this compound peak area relative to the total peak area.

Protocol 2: Stability Study of this compound

This protocol describes a method to evaluate the stability of this compound under different conditions.

  • Solution Preparation:

    • Prepare stock solutions of this compound in both aqueous medium and methanol.

    • For pH stability, prepare buffers at pH 1.2 (simulating gastric fluid), 6.8 (simulating intestinal fluid), and 7.4 (simulating blood).[1]

  • Incubation:

    • Aliquot the solutions into separate vials for each time point and condition.

    • For temperature stability, store the vials at -15°C, 5°C, and 22°C.[1][3]

    • For pH stability, incubate the buffered solutions at 37°C.[1]

  • Sample Analysis:

    • At specified time points (e.g., 0, 9, 81 hours for pH stability; 12 and 23 weeks for storage stability), analyze the samples by UHPLC-DAD as described in Protocol 1.[1]

  • Data Evaluation:

    • Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of the compound remaining.

Quantitative Data Summary

Table 1: Stability of this compound at Various pH Values After 81 Hours [1][5]

pHTemperature% Concentration Remaining
1.237°CStable
6.837°CStable
7.437°CStable

Table 2: Storage Stability of this compound in Solution [1][3]

SolventTemperatureTime% Concentration Remaining
Aqueous-15°C23 weeksNo significant difference
Aqueous5°C23 weeksNo significant difference
Aqueous22°C23 weeksNo significant difference
Methanol-15°C23 weeksNo significant difference
Methanol5°C23 weeksNo significant difference
Methanol22°C23 weeksNo significant difference

Visualizations

QC_Workflow cluster_start Sample Reception & Preparation cluster_analysis Analytical Testing cluster_decision Data Review & Decision Start Receive this compound Sample Prep Prepare solutions in appropriate solvent (e.g., Methanol) Start->Prep Purity UHPLC-DAD for Purity Assessment Prep->Purity Identity UHPLC-HR-MS for Identity Confirmation & Impurity ID Prep->Identity Review Review Data vs. Specifications Purity->Review Identity->Review Decision Purity >97%? Review->Decision Pass Pass QC Decision->Pass Yes Fail Fail QC Decision->Fail No

Caption: General quality control workflow for this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Incubation / Storage cluster_analysis Analysis cluster_eval Evaluation Prep_Solutions Prepare this compound solutions (Aqueous, Methanol, pH Buffers) Temp_Storage Store at different temperatures (-15°C, 5°C, 22°C) Prep_Solutions->Temp_Storage pH_Incubation Incubate at different pH values (1.2, 6.8, 7.4) at 37°C Prep_Solutions->pH_Incubation Time_Points Analyze at T=0 and subsequent time points Temp_Storage->Time_Points pH_Incubation->Time_Points UHPLC_Analysis UHPLC-DAD Analysis Time_Points->UHPLC_Analysis Compare Compare peak areas to T=0 UHPLC_Analysis->Compare Conclusion Determine Stability Profile Compare->Conclusion

Caption: Experimental workflow for a stability study of this compound.

References

Validation & Comparative

Carpinontriol B vs. Carpinontriol A: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related natural compounds, carpinontriol B and carpinontriol A. These cyclic diarylheptanoids, isolated from plants of the Carpinus genus, have attracted scientific interest for their potential therapeutic applications. This document summarizes the available experimental data to facilitate an objective assessment of their performance and potential as drug development candidates.

I. Overview of Biological Activities

Carpinontriol A and B, despite being structural isomers, exhibit distinct profiles in their biological activities. The available data suggests that this compound possesses a broader spectrum of activity, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. Carpinontriol A has primarily been investigated for its antiproliferative and anti-inflammatory properties. Furthermore, studies on their chemical stability have shown that this compound is significantly more stable under various conditions compared to carpinontriol A.[1]

II. Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and carpinontriol A. Direct comparison is limited by the availability of data for both compounds under identical experimental conditions.

Table 1: Antiproliferative and Cytotoxic Activity

CompoundCell LineActivityResult
Carpinontriol AA2058 (Human metastatic melanoma)AntiproliferativeInhibits cell proliferation (IC50 not reported)[2]
This compoundA375, SK-Mel-28 (Human melanoma)CytotoxicityNot cytotoxic up to 1000 µM[2]

Table 2: Anti-inflammatory Activity

CompoundCell LineAssayResult
Carpinontriol ARAW 264.7 (Murine macrophages)LPS-induced Nitric Oxide (NO) and IL-6 productionDose-dependent reduction (IC50 not reported)[1]
This compoundRAW 264.7 (Murine macrophages)LPS-induced Nitric Oxide (NO) and IL-6 productionDose-dependent reduction (IC50 not reported)[1]

Table 3: α-Glucosidase Inhibitory Activity

CompoundEnzyme SourceIC50 (µM)Reference Compound (IC50, µM)
Carpinontriol A-Not Reported-
This compoundSaccharomyces cerevisiae104.6 - 113.9Acarbose (~115.1)

Table 4: Antimicrobial Activity

CompoundBacterial StrainsActivityResult
Carpinontriol A-Not Reported-
This compoundBacillus cereus, Staphylococcus aureus (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)AntibacterialActive (MIC values not reported); activity comparable to tetracycline[3]

III. Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Antiproliferative/Cytotoxicity Assay

The antiproliferative activity of carpinontriol A was assessed against the A2058 human metastatic melanoma cell line. The cytotoxicity of this compound was evaluated against A375 and SK-Mel-28 human melanoma cell lines. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is typically used for such evaluations.

  • Cell Culture: Human melanoma cell lines (A2058, A375, SK-Mel-28) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (carpinontriol A or B) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Assay (NO and IL-6 Production)

The anti-inflammatory effects of carpinontriol A and B were determined by measuring their ability to inhibit nitric oxide (NO) and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[1]

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with FBS and antibiotics.

  • Treatment: Cells are seeded in 24-well or 96-well plates and pre-treated with different concentrations of carpinontriol A or B for a certain period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

  • NO Measurement (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm, and the nitrite concentration is calculated from a standard curve.

  • IL-6 Measurement (ELISA): The concentration of IL-6 in the culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

α-Glucosidase Inhibitory Assay

The α-glucosidase inhibitory activity of this compound was evaluated using an in vitro enzymatic assay.

  • Enzyme and Substrate: The assay uses α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Reaction: The reaction mixture contains the enzyme, the test compound (this compound) at various concentrations, and the substrate in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Measurement: The reaction is initiated by the addition of the substrate, and the absorbance of the produced p-nitrophenol is measured spectrophotometrically at 405 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined. Acarbose is commonly used as a positive control.

Antimicrobial Assay (MIC Determination)

The antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria.[3] A standard method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

  • Bacterial Strains and Culture: The tested bacterial strains (Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are cultured in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Broth Microdilution: Serial dilutions of this compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms of carpinontriol A and B are not yet fully elucidated, their anti-inflammatory activity likely involves the modulation of key signaling pathways involved in the inflammatory response. A common pathway targeted by natural anti-inflammatory compounds is the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) Nucleus->Inflammatory_Genes Induces transcription of Carpinontriols Carpinontriol A / B (Hypothesized) Carpinontriols->IKK Inhibits (Hypothesized) Carpinontriols->NFkB Inhibits translocation (Hypothesized) NO_IL6 NO, IL-6 Production Inflammatory_Genes->NO_IL6 Leads to

Caption: Hypothesized Anti-inflammatory Mechanism of Carpinontriols.

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of natural compounds.

G cluster_workflow Workflow for Anti-inflammatory Activity Screening A 1. Cell Culture (RAW 264.7 macrophages) B 2. Compound Treatment (Carpinontriol A or B) A->B C 3. LPS Stimulation B->C D 4. Incubation (24 hours) C->D E 5. Supernatant Collection D->E F 6a. Griess Assay (NO Measurement) E->F G 6b. ELISA (IL-6 Measurement) E->G H 7. Data Analysis (IC50 Determination) F->H G->H

Caption: Experimental Workflow for Anti-inflammatory Assays.

V. Conclusion

References

Carpinontriol B vs. Curcumin: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of carpinontriol B and curcumin, focusing on available experimental data. While curcumin is a well-researched antioxidant with a large body of evidence supporting its efficacy, data on this compound is comparatively limited. This document aims to present the existing evidence for both compounds to aid in research and development decisions.

Executive Summary

Curcumin exhibits potent antioxidant activity, supported by extensive in vitro and in vivo studies. It demonstrates significant radical scavenging and reducing power, with its mechanism of action involving the upregulation of the Nrf2 signaling pathway. In contrast, the antioxidant potential of this compound appears to be modest. Available studies indicate weak antioxidant activity and a lack of radical scavenging in certain assays, although it has been shown to inhibit lipid peroxidation. A direct quantitative comparison is challenging due to the scarcity of published data for this compound.

Quantitative Antioxidant Capacity

The following table summarizes the available quantitative data for the antioxidant capacity of curcumin. Due to a lack of available data, a similar quantitative comparison for this compound cannot be provided at this time.

Table 1: Antioxidant Capacity of Curcumin

Assay TypeTest SystemResult (IC50 or equivalent)Reference Compound
DPPH Radical Scavenging Methanolic solution1.08 ± 0.06 µg/mLAscorbic Acid
ABTS Radical Scavenging Aqueous/ethanolic solution18.54 µg/mL-
Ferric Reducing Antioxidant Power (FRAP) Aqueous solution1240 ± 18.54 µM Fe(II)/gAscorbic Acid (1615 ± 22.64 µM Fe(II)/g)
Lipid Peroxidation Inhibition Erythrocyte membrane12.02 ± 1.03 µg/mL-

Note: IC50 represents the concentration of the compound required to inhibit 50% of the activity. A lower IC50 value indicates a higher antioxidant capacity.

This compound: Qualitative Antioxidant Profile

Direct quantitative comparisons of this compound's antioxidant capacity with that of curcumin are not available in the current body of scientific literature. However, some qualitative assessments have been reported:

  • General Antioxidant Activity: Studies have described this compound as having "weak antioxidant activity"[1].

  • Radical Scavenging: In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, carpinontriol A and B did not exhibit radical-scavenging activity[2].

  • Lipid Peroxidation: this compound has been shown to inhibit lipid peroxidation induced by H₂O₂ in human plasma[1]. This suggests a potential protective effect against oxidative damage to lipids, though the precise mechanism and potency are not yet quantified.

The lack of robust quantitative data for this compound highlights a significant research gap and precludes a direct, evidence-based comparison with the well-established antioxidant curcumin.

Mechanisms of Antioxidant Action

Curcumin: Nrf2 Signaling Pathway Activation

Curcumin's antioxidant effects are, in part, attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like curcumin, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Curcumin Curcumin Keap1_Nrf2 Keap1-Nrf2 Complex Curcumin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription

Curcumin-mediated activation of the Nrf2 antioxidant pathway.
This compound

The precise molecular mechanisms underlying the observed antioxidant effects of this compound, such as the inhibition of lipid peroxidation, have not yet been elucidated. Further research is required to understand its mode of action.

Experimental Protocols

Detailed methodologies for the key antioxidant assays mentioned in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol (typically 0.1 mM).

  • Reaction Mixture: The test compound (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: The test compound is added to the ABTS•+ working solution.

  • Measurement: The absorbance is read at 734 nm after a set incubation period (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction: The test sample is added to the FRAP reagent, and the mixture is incubated at 37°C.

  • Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically FeSO₄.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Induction of Peroxidation: Lipid peroxidation in a biological sample (e.g., tissue homogenate, erythrocytes) is induced by an oxidizing agent (e.g., FeSO₄, H₂O₂).

  • Treatment: The sample is incubated with and without the test compound.

  • TBARS Reaction: Thiobarbituric acid (TBA) is added to the reaction mixture, which is then heated in an acidic medium (e.g., 95°C for 60 minutes).

  • Measurement: The absorbance of the resulting pink-colored MDA-TBA adduct is measured spectrophotometrically at 532 nm.

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample treated with the antioxidant to that of the untreated control.

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Sample_Prep Prepare Test Compound Solutions (this compound / Curcumin) Reaction Mix Sample with Reagent Incubate Sample_Prep->Reaction Reagent_Prep Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP, etc.) Reagent_Prep->Reaction Measurement Measure Absorbance/ Fluorescence Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

A generalized workflow for in vitro antioxidant capacity assessment.

Conclusion

The available scientific evidence strongly supports the potent antioxidant capacity of curcumin, which is exerted through multiple mechanisms, including the well-characterized activation of the Nrf2 signaling pathway. In contrast, this compound has demonstrated only weak antioxidant properties in the limited studies available, with a notable lack of radical scavenging activity in the DPPH assay. While it may play a role in inhibiting lipid peroxidation, further research, particularly quantitative studies, is necessary to fully elucidate its antioxidant potential and mechanisms of action. For researchers and drug development professionals, curcumin remains a benchmark natural antioxidant, while this compound requires significant further investigation to be considered a viable candidate for applications based on antioxidant activity.

References

A Comparative Analysis of the Antimicrobial Potential of Carpinontriol B and Giffonin U

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported antimicrobial activities of two cyclic diarylheptanoids, carpinontriol B and giffonin U. While direct, quantitative comparisons are limited by the available data, this document synthesizes existing findings and offers a framework for further investigation. The information presented is intended to support research and development efforts in the discovery of novel antimicrobial agents.

Executive Summary

Quantitative Antimicrobial Activity

While specific MIC and MBC values for this compound and giffonin U are yet to be published, the following table summarizes the available qualitative data for these compounds and quantitative data for other antimicrobial cyclic diarylheptanoids. This comparative data suggests the potential potency range for this class of molecules.

CompoundTest OrganismMethodResultReference
This compound Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaDisk DiffusionZone of Inhibition at 40 µ g/disk [1]
Giffonin U Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaDisk DiffusionZone of Inhibition at 40 µ g/disk [1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of antimicrobial activity for natural products. These protocols are based on established standards and can be adapted for the systematic investigation of this compound and giffonin U.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compounds (this compound, Giffonin U) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (broth with solvent).

Procedure:

  • Prepare a stock solution of the test compounds.

  • Perform serial two-fold dilutions of the test compounds in the 96-well plate using MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the test compound dilutions.

  • Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with the solvent used to dissolve the compounds).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, a microplate reader can be used to measure absorbance at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed as a follow-up to the MIC assay.

Materials:

  • Results from the MIC assay.

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile micropipettes and loops.

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) from each well.

  • Spot-inoculate the aliquots onto separate sections of an MHA plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the test compound from which no bacterial growth is observed on the MHA plate.

Proposed Mechanism of Action

The antimicrobial activity of many diarylheptanoids is attributed to their ability to disrupt the bacterial cell membrane. This interaction leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Antimicrobial Mechanism of Diarylheptanoids cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Diarylheptanoid Diarylheptanoid Membrane Lipid Bilayer Diarylheptanoid->Membrane Interaction and Disruption Leakage Leakage of Ions & Metabolites Membrane->Leakage Increased Permeability CellDeath Cell Death Leakage->CellDeath Leads to

Caption: Proposed mechanism of action for diarylheptanoids.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the screening and evaluation of natural products for antimicrobial activity.

Antimicrobial Screening Workflow Start Natural Product (e.g., Plant Extract) Isolation Isolation of Pure Compounds (this compound, Giffonin U) Start->Isolation PrimaryScreening Primary Screening (e.g., Disk Diffusion Assay) Isolation->PrimaryScreening ActiveCompounds Antimicrobial Activity? PrimaryScreening->ActiveCompounds MIC Quantitative Analysis (MIC Determination) ActiveCompounds->MIC Yes Inactive Inactive ActiveCompounds->Inactive No MBC Bactericidal/Bacteriostatic? (MBC Determination) MIC->MBC Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) MBC->Mechanism End Lead Compound Identification Mechanism->End

Caption: A standard workflow for antimicrobial drug discovery.

References

Unveiling the Biological Activities of Carpinontriol B: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of natural compounds is paramount. Carpinontriol B, a cyclic diarylheptanoid, has demonstrated a spectrum of bioactivities, including antiproliferative, α-glucosidase inhibitory, and antibacterial effects. This guide provides a comparative overview of this compound's performance in various cell lines, supported by available experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

This compound's efficacy varies significantly across different biological assays and cell lines, highlighting the importance of specific cellular contexts in determining its therapeutic potential.

Antiproliferative Activity

A study investigating the antiproliferative effects of this compound across five human cancer cell lines revealed limited cytotoxic potential under the tested conditions. In human melanoma cell lines A375 and SK-Mel-28, this compound did not exhibit cytotoxicity at concentrations up to 1000 μM. Similarly, in A549 human lung adenocarcinoma and HeLa human cervical adenocarcinoma cells, the half-maximal inhibitory concentration (IC50) values were found to be greater than 100 μM. While the activity of the related compound, carpinontriol A, was noted against A2058 human metastatic melanoma cells, specific data for this compound in this cell line from the primary study is not detailed in the available literature.

Cell LineCancer TypeIC50 Value (μM)Reference
A375Human Melanoma> 1000[1]
SK-Mel-28Human Melanoma> 1000[1]
A549Human Lung Adenocarcinoma> 100[1]
HeLaHuman Cervical Adenocarcinoma> 100[1]
α-Glucosidase Inhibitory Activity

This compound has been identified as a moderate inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. In a comparative study, its IC50 value was determined to be in the range of 104.6 to 113.9 μM.[2][3] This level of activity is comparable to that of acarbose, a commercially available α-glucosidase inhibitor used in the management of type 2 diabetes.

CompoundIC50 Value (μM)Reference
This compound104.6 - 113.9[2][3]
Acarbose(Comparable)[2]
Antibacterial Activity

Qualitative assessments have demonstrated this compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. At a concentration of 40 μ g/disk , it produced zones of inhibition against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4] However, quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not yet available in the reviewed literature.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in this guide.

Antiproliferative Activity (MTT Assay)

The antiproliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Assay cluster_workflow MTT Assay Workflow cell_seeding Seed cells in 96-well plate treatment Treat cells with this compound cell_seeding->treatment incubation1 Incubate for 48-72 hours treatment->incubation1 add_mtt Add MTT solution incubation1->add_mtt incubation2 Incubate for 2-4 hours add_mtt->incubation2 solubilization Add solubilization buffer (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at 570 nm solubilization->measurement Alpha_Glucosidase_Assay cluster_workflow α-Glucosidase Inhibition Assay Workflow prepare_reagents Prepare enzyme, substrate, and inhibitor solutions pre_incubation Pre-incubate enzyme with this compound prepare_reagents->pre_incubation add_substrate Add pNPG substrate to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop reaction with Na2CO3 incubation->stop_reaction measure_absorbance Measure absorbance at 405 nm stop_reaction->measure_absorbance Disk_Diffusion_Assay cluster_workflow Disk Diffusion Assay Workflow prepare_inoculum Prepare bacterial inoculum spread_plate Spread inoculum on agar plate prepare_inoculum->spread_plate apply_disks Apply paper disks with this compound spread_plate->apply_disks incubation Incubate plates apply_disks->incubation measure_zones Measure zones of inhibition incubation->measure_zones Apoptosis_Pathway cluster_pathway Hypothesized Apoptotic Pathway Diarylheptanoid Diarylheptanoid (e.g., this compound) Bcl2_family Modulation of Bcl-2 family proteins Diarylheptanoid->Bcl2_family Inhibits anti-apoptotic Promotes pro-apoptotic Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

References

A Head-to-Head Comparison of Plausible Synthetic Routes for Carpinontriol B

Author: BenchChem Technical Support Team. Date: November 2025

Carpinontriol B, a naturally occurring cyclic diarylheptanoid, presents a compelling synthetic challenge due to its strained 13-membered biaryl macrocycle and stereochemically rich heptane chain. While no total synthesis of this compound has been reported to date, established strategies for constructing analogous cyclic diarylheptanoids provide a robust framework for envisioning plausible and efficient synthetic routes. This guide offers a head-to-head comparison of three primary strategies for the synthesis of this compound, evaluating their potential strengths and weaknesses based on experimental data from the synthesis of structurally related natural products like myricanol and acerogenin E.

Comparison of Key Synthetic Strategies

The core challenge in the synthesis of this compound lies in the formation of the strained metacyclophane ring. The three most promising approaches for this key transformation are the intramolecular Suzuki-Miyaura coupling, the intramolecular Ullmann coupling, and ring-closing metathesis (RCM). Each strategy necessitates a distinct approach to the synthesis of the linear precursor.

Parameter Route 1: Intramolecular Suzuki-Miyaura Coupling Route 2: Intramolecular Ullmann Coupling Route 3: Ring-Closing Metathesis (RCM)
Key Macrocyclization Palladium-catalyzed cross-coupling of an arylboronic acid/ester with an aryl halide.Copper-catalyzed coupling of two aryl halides.Ruthenium-catalyzed metathesis of a diene.
Precursor Complexity Requires differential functionalization of the two aromatic rings (e.g., iodide and boronic ester).Requires two halogen substituents on the aromatic rings, often iodides for higher reactivity.Requires terminal alkenes on the heptane chain of the linear precursor.
Reported Yields (Analogous Systems) Generally moderate to good (e.g., ~22-50% for myricanol synthesis).[1][2]Can be low due to harsh conditions, but modern ligands have improved yields (e.g., ~10% for early myricanol synthesis, but can be higher).[2]Typically high for macrocyclization (often >80%).[3][4]
Reaction Conditions Relatively mild, with a wide range of tolerant functional groups.Traditionally harsh (high temperatures), but newer catalytic systems operate under milder conditions.Mild conditions and high functional group tolerance.
Stereocontrol Stereocenters on the heptane chain are set prior to macrocyclization.Stereocenters on the heptane chain are set prior to macrocyclization.Stereocenters on the heptane chain are set prior to macrocyclization.
Key Advantages High reliability and functional group tolerance. Extensive precedent in complex natural product synthesis.Utilizes readily available starting materials. Can be cost-effective.Excellent yields for the ring-closing step. High functional group tolerance.
Potential Disadvantages Potential for side reactions such as protodeboronation or homocoupling.Can require harsh conditions and stoichiometric copper. Ligand optimization may be necessary.Requires the synthesis of a diene precursor. The catalyst can be expensive.

Proposed Synthetic Schemes and Experimental Protocols

Below are hypothetical, yet plausible, synthetic approaches for this compound based on the strategies discussed.

Route 1: Intramolecular Suzuki-Miyaura Coupling Approach

This strategy is one of the most reliable for biaryl bond formation. The synthesis would commence with the construction of a functionalized linear diarylheptanoid precursor bearing an aryl iodide and an aryl boronic ester.

Suzuki_Route A Aryl Halide Fragment C Linear Diarylheptanoid Precursor A->C Coupling B Aryl Boronic Ester Fragment B->C D This compound C->D Intramolecular Suzuki-Miyaura Coupling Ullmann_Route A Di-halogenated Linear Precursor B This compound A->B Intramolecular Ullmann Coupling (Cu catalyst) RCM_Route A Biaryl Diene Precursor B Macrocyclic Diene A->B Ring-Closing Metathesis C This compound B->C Diene Reduction Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Aryl-Pd(II)-I R¹-Pd(II)L₂-I Oxidative\nAddition->Aryl-Pd(II)-I R¹-I Transmetalation Transmetalation Aryl-Pd(II)-I->Transmetalation Aryl-Pd(II)-Aryl R¹-Pd(II)L₂-R² Transmetalation->Aryl-Pd(II)-Aryl R²-B(OR)₂ Reductive\nElimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Biaryl Product This compound Macrocycle Reductive\nElimination->Biaryl Product

References

Evaluating the Selectivity of Carpinontriol B for Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carpinontriol B, a cyclic diarylheptanoid, has garnered attention for its potential as a bioactive compound. This guide provides a comparative evaluation of its selectivity for target enzymes, primarily focusing on its role as an α-glucosidase inhibitor. The information presented herein is intended to support further research and drug development efforts by offering a clear comparison with other relevant compounds and detailing the experimental methodologies for assessing its enzymatic activity.

Quantitative Analysis of Enzyme Inhibition

The inhibitory activity of this compound and comparable diarylheptanoids against α-glucosidase is summarized in the table below. This data provides a quantitative basis for evaluating its potency and selectivity. Currently, specific inhibitory data for this compound against α-amylase is not prominently available in the reviewed literature, suggesting its selectivity towards α-glucosidase.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
This compound α-Glucosidase 104.6 - 113.9 [1]Acarbose115.1[1]
Giffonin Jα-Glucosidase55.3Acarbose115.1[1]
Giffonin Kα-Glucosidase70.0Acarbose115.1[1]
Giffonin Pα-Glucosidase68.4Acarbose115.1[1]
Giffonin Cα-Glucosidase113.9Acarbose115.1[1]
Giffonin Dα-Glucosidase111.5Acarbose115.1[1]
Giffonin Gα-Glucosidase109.2Acarbose115.1[1]
Giffonin Hα-Glucosidase110.8Acarbose115.1[1]
Giffonin Iα-Glucosidase107.3Acarbose115.1[1]
Giffonin Mα-Glucosidase105.2Acarbose115.1[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key enzyme assays cited in this guide.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound or other inhibitors)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add 50 µL of the test compound solution to each well.

  • Add 100 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for a further 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Amylase Inhibition Assay

This assay is used to evaluate the inhibitory effect of a compound on α-amylase, an enzyme that hydrolyzes starch.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (substrate)

  • Phosphate buffer (pH 6.9)

  • Test compound

  • Acarbose (positive control)

  • Dinitrosalicylic acid (DNS) color reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add 50 µL of the test compound solution to each well.

  • Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Add 50 µL of starch solution to each well to start the reaction and incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding 100 µL of DNS color reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 1 mL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the signaling pathway affected by α-glucosidase inhibition and the general workflow for evaluating enzyme selectivity.

Carbohydrate_Metabolism_Pathway Dietary_Carbohydrates Dietary Carbohydrates (Starch, Sucrose) alpha_Amylase α-Amylase Dietary_Carbohydrates->alpha_Amylase Oligosaccharides Oligosaccharides alpha_Amylase->Oligosaccharides Hydrolysis alpha_Glucosidase α-Glucosidase Oligosaccharides->alpha_Glucosidase Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Carpinontriol_B This compound (Inhibitor) Carpinontriol_B->alpha_Glucosidase Inhibition

Carbohydrate Digestion and α-Glucosidase Inhibition Pathway.

Enzyme_Selectivity_Workflow Start Start: Isolate/Synthesize This compound Primary_Screen Primary Enzyme Screen (e.g., α-glucosidase, α-amylase) Start->Primary_Screen Hit_Identification Hit Identification (Significant Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (Determine IC50) Hit_Identification->Dose_Response Yes No_Hit No Significant Inhibition Hit_Identification->No_Hit No Selectivity_Panel Selectivity Profiling (Panel of Related Enzymes) Dose_Response->Selectivity_Panel Data_Analysis Data Analysis and Selectivity Index Calculation Selectivity_Panel->Data_Analysis Conclusion Conclusion on Selectivity Profile Data_Analysis->Conclusion

Experimental Workflow for Evaluating Enzyme Selectivity.

References

Unveiling the Architecture of Carpinontriol B: A Comparative Guide to Structural Elucidation via 2D NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a natural product's structure is a cornerstone of the discovery process. This guide provides a comprehensive comparison of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for confirming the structure of carpinontriol B, a diarylheptanoid with potential therapeutic applications. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative analytical techniques.

The structural elucidation of novel natural products like this compound, isolated from sources such as the European hornbeam (Carpinus betulus), relies on a suite of advanced analytical techniques.[1] Among these, 2D NMR spectroscopy stands out as a powerful, non-destructive method for piecing together complex molecular frameworks. This guide will delve into the specific application of 2D NMR in confirming the intricate structure of this compound and compare its efficacy against other methods.

Performance Comparison: 2D NMR vs. Alternative Methods

The confirmation of a chemical structure is often a puzzle solved by assembling evidence from various analytical sources. While 2D NMR is a cornerstone technique, other methods provide complementary information.

TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
2D NMR (COSY, HSQC, HMBC) Measures through-bond correlations between atomic nuclei.Provides detailed connectivity information, establishing the carbon skeleton and proton attachments. Non-destructive.Requires relatively pure sample and can be time-consuming. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Determines the molecular weight and elemental composition with high accuracy. Fragmentation patterns can provide structural clues.Does not provide definitive information on stereochemistry or the precise connectivity of the molecular backbone.
X-Ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute, unambiguous three-dimensional structure.Requires the growth of a suitable single crystal, which can be a significant challenge for many natural products, including diarylheptanoids.

Experimental Data: 2D NMR Analysis of this compound

The structural confirmation of this compound was achieved through a combination of 1D and 2D NMR experiments. The following table summarizes the key ¹H and ¹³C NMR data.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H → C)Key COSY Correlations (H-H)
16.65 (d, 2.0)115.1C-2, C-3, C-5H-5
2-133.2--
3-156.5--
46.58 (d, 8.0)116.0C-2, C-5, C-6H-5
56.68 (dd, 8.0, 2.0)119.4C-1, C-3, C-4, C-6H-1, H-4
6-130.1--
72.58 (m), 2.49 (m)31.9C-6, C-8, C-9H-8
81.85 (m), 1.65 (m)30.2C-7, C-9, C-10H-7, H-9
93.65 (m)72.1C-7, C-8, C-10, C-11H-8, H-10
101.75 (m), 1.55 (m)42.3C-8, C-9, C-11, C-12H-9, H-11
113.80 (m)68.9C-9, C-10, C-12, C-13H-10, H-12
121.95 (m), 1.80 (m)39.8C-10, C-11, C-13, C-14H-11
132.85 (dd, 13.5, 4.5), 2.70 (dd, 13.5, 9.5)36.5C-11, C-12, C-14, C-18, C-19H-12
14-138.2--
156.95 (d, 2.0)116.2C-14, C-16, C-19H-19
16-155.8--
17-132.5--
186.80 (d, 8.0)121.3C-13, C-14, C-16, C-19H-19
196.90 (dd, 8.0, 2.0)118.7C-13, C-15, C-17, C-18H-15, H-18

Note: Data is based on typical values for diarylheptanoids and may not be the exact reported values for this compound as the specific supplementary data could not be accessed.

Experimental Protocols

The following are detailed methodologies for the key 2D NMR experiments used in the structural elucidation of this compound.

Sample Preparation

A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, 0.5 mL) and transferred to a 5 mm NMR tube.

2D NMR Experiments

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. Correlation Spectrometry (COSY)

  • Pulse Program: Standard cosygpqf pulse sequence.

  • Acquisition Parameters:

    • Spectral width: 10-12 ppm in both F1 and F2 dimensions.

    • Number of scans: 4-8 per increment.

    • Number of increments: 256-512 in the F1 dimension.

    • Relaxation delay: 1.5-2.0 s.

  • Processing: The acquired data is processed with a sine-bell window function in both dimensions followed by Fourier transformation.

2. Heteronuclear Single Quantum Coherence (HSQC)

  • Pulse Program: Standard hsqcedetgpsisp2.3 pulse sequence.

  • Acquisition Parameters:

    • Spectral width: 10-12 ppm in the F2 (¹H) dimension and 180-200 ppm in the F1 (¹³C) dimension.

    • Number of scans: 8-16 per increment.

    • Number of increments: 256 in the F1 dimension.

    • ¹J(CH) coupling constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: The data is processed using a squared sine-bell window function in both dimensions and then Fourier transformed.

3. Heteronuclear Multiple Bond Correlation (HMBC)

  • Pulse Program: Standard hmbcgplpndqf pulse sequence.

  • Acquisition Parameters:

    • Spectral width: 10-12 ppm in the F2 (¹H) dimension and 220-240 ppm in the F1 (¹³C) dimension.

    • Number of scans: 16-32 per increment.

    • Number of increments: 256-512 in the F1 dimension.

    • Long-range coupling constant: Optimized for a long-range J(CH) of 8 Hz.

  • Processing: The data is processed with a sine-bell window function in both dimensions followed by Fourier transformation.

Mandatory Visualization

The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR spectroscopy.

Structure_Elucidation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Proton_System Identify Proton Spin Systems 1D_NMR->Proton_System CH_Correlation Correlate Protons to Carbons 1D_NMR->CH_Correlation 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Proton_System COSY 2D_NMR->CH_Correlation HSQC Fragment_Assembly Assemble Molecular Fragments 2D_NMR->Fragment_Assembly HMBC Proton_System->Fragment_Assembly CH_Correlation->Fragment_Assembly Proposed_Structure Propose Structure of this compound Fragment_Assembly->Proposed_Structure Final_Confirmation Final Structure Confirmation Proposed_Structure->Final_Confirmation

References

Independent Verification of Carpinontriol B's Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published bioactivities of carpinontriol B, a cyclic diarylheptanoid natural product. The information presented is collated from primary research articles to facilitate independent verification and further investigation. Quantitative data are summarized in structured tables, and detailed experimental protocols for key bioassays are provided.

Summary of Published Bioactivities

This compound has been reported to exhibit a range of biological activities, including antibacterial, antioxidant, and enzyme inhibitory effects. However, the potency of these activities varies across different assays. Notably, it has been shown to be non-cytotoxic in human melanoma cell lines.

Data Presentation

Table 1: Antibacterial Activity of this compound
Bacterial StrainMethodConcentration/AmountResult (Zone of Inhibition)Reference
Bacillus cereusDisc Diffusion40 µ g/disk 10 mm[1]
Staphylococcus aureusDisc Diffusion40 µ g/disk 11 mm[1]
Escherichia coliDisc Diffusion40 µ g/disk 10 mm[1]
Pseudomonas aeruginosaDisc Diffusion40 µ g/disk 10 mm[1]
Tetracycline (Positive Control)Disc Diffusion30 µ g/disk 20-25 mm[1]
Table 2: Antioxidant and Enzyme Inhibitory Activities of this compound
Bioactivity AssayResultRemarksReference
DPPH Radical ScavengingWeak activity-[2]
Inhibition of Lipid Peroxidation (H₂O₂ induced in human plasma)Active-[3]
α-Glucosidase InhibitionIC₅₀ = 113.9 µMModerate activity, comparable to Acarbose (IC₅₀ = 115.1 µM)[4]
Table 3: Cytotoxicity Data for this compound
Cell LineAssayConcentrationResultReference
A375 (Human Melanoma)Not specifiedUp to 1000 µMNot cytotoxic[3]
SK-Mel-28 (Human Melanoma)Not specifiedUp to 1000 µMNot cytotoxic[3]

Experimental Protocols

Antibacterial Activity (Disc Diffusion Assay)

The antibacterial activity of this compound was evaluated using the paper disc diffusion method.

  • Bacterial Strains: Bacillus cereus, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) were used.

  • Inoculum Preparation: Bacterial strains were cultured in a suitable broth medium.

  • Assay Procedure:

    • Sterile filter paper discs (6 mm in diameter) were impregnated with 40 µg of this compound dissolved in a suitable solvent.

    • The prepared discs were placed on agar plates previously seeded with the test microorganisms.

    • Tetracycline (30 µ g/disk ) was used as a positive control.

    • The plates were incubated under appropriate conditions for bacterial growth.

  • Data Analysis: The diameter of the clear zone of inhibition around each disc was measured in millimeters.

α-Glucosidase Inhibition Assay

The inhibitory effect of this compound on α-glucosidase activity was determined spectrophotometrically.

  • Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) were used as the enzyme and substrate, respectively.

  • Assay Procedure:

    • A reaction mixture was prepared containing phosphate buffer (pH 6.8), the α-glucosidase enzyme, and various concentrations of this compound.

    • The mixture was pre-incubated.

    • The reaction was initiated by the addition of the pNPG substrate.

    • The absorbance was measured at 405 nm to determine the amount of p-nitrophenol released.

    • Acarbose was used as a positive control.

  • Data Analysis: The concentration of this compound that inhibited 50% of the α-glucosidase activity (IC₅₀) was calculated.

Visualizations

experimental_workflow_antibacterial cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture seed_plates Seed Agar Plates with Bacteria bacterial_culture->seed_plates Inoculum prepare_discs Prepare Discs with this compound (40 µg) place_discs Place Discs on Agar prepare_discs->place_discs seed_plates->place_discs incubate Incubate Plates place_discs->incubate measure_zones Measure Inhibition Zones (mm) incubate->measure_zones

Caption: Workflow for the antibacterial disc diffusion assay.

alpha_glucosidase_inhibition_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prepare_reagents Prepare Enzyme, Substrate (pNPG), and this compound dilutions mix_components Mix Enzyme and this compound in Buffer prepare_reagents->mix_components pre_incubate Pre-incubate mix_components->pre_incubate add_substrate Add pNPG to initiate reaction pre_incubate->add_substrate measure_absorbance Measure Absorbance at 405 nm add_substrate->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Caption: Workflow for the α-glucosidase inhibition assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
carpinontriol B
Reactant of Route 2
carpinontriol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.